molecular formula C8H12O3 B1432080 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid CAS No. 1803591-24-3

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Cat. No.: B1432080
CAS No.: 1803591-24-3
M. Wt: 156.18 g/mol
InChI Key: ZYTARHXIOFZCHV-UHFFFAOYSA-N
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Description

6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (CAS 1803591-24-3) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a dihydropyran ring substituted with a carboxylic acid group and an ethyl chain, providing a multifunctional scaffold for constructing more complex molecules . The carboxylic acid moiety allows for further derivatization, such as amide coupling or esterification, while the ethyl group can influence the compound's lipophilicity and steric properties . Researchers utilize this and related dihydropyran derivatives as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and other heterocyclic compounds . With a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol, it is characterized by specific spectral data and predicted physicochemical properties, including a collision cross section (CCS) of 131.5 Ų for the [M+H]+ adduct, which can aid in its identification via mass spectrometry . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures are recommended. For comprehensive handling, storage, and safety information, please refer to the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-7-6(8(9)10)4-3-5-11-7/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTARHXIOFZCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Topic: Molecular Structure and Reactivity of Etodolac Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Etodolac, a potent non-steroidal anti-inflammatory drug (NSAID), is distinguished by its selective inhibition of cyclooxygenase-2 (COX-2).[1][2] Its synthesis is a multi-step process reliant on the precise control and understanding of its key chemical intermediates. This guide provides a comprehensive examination of the molecular architecture and chemical behavior of these precursors, with a primary focus on the pivotal intermediate, 7-ethyltryptophol. We will dissect the mechanistic underpinnings of the Fischer indole synthesis as applied to Etodolac, explore process optimization strategies that enhance yield and purity, and detail the subsequent transformations that construct the final pyranocarboxylic acid structure. By synthesizing mechanistic theory with field-proven protocols, this document serves as an authoritative resource for professionals engaged in the synthesis, development, and analysis of Etodolac and related heterocyclic compounds.

Introduction: The Significance of Etodolac and its Synthetic Precursors

Etodolac, chemically known as (RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a widely prescribed NSAID for managing pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[3][4][5] Its therapeutic efficacy stems from its ability to selectively inhibit the COX-2 enzyme, thereby reducing the synthesis of pro-inflammatory prostaglandins with a theoretically lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[2][6]

The commercial synthesis of Etodolac is not a trivial endeavor. The molecular complexity, featuring a fused pyrano-indole heterocyclic system and a stereocenter, necessitates a carefully orchestrated synthetic sequence. The efficiency, purity, and scalability of the entire process are critically dependent on the reactivity and stability of its foundational intermediates. Understanding the structure-reactivity relationships of these molecules is therefore paramount for process optimization, impurity profiling, and the development of novel synthetic routes. This guide will illuminate the chemistry of these vital building blocks, providing both the theoretical framework and practical methodologies essential for their successful manipulation.

The Core Synthetic Strategy: A Journey Through Key Intermediates

The most prevalent and industrially significant pathway to Etodolac hinges on the construction of a substituted indole core, followed by the annulation of the pyran ring and elaboration of the acetic acid side chain. This journey involves several critical intermediates, each with unique structural features and reactivity profiles.

Intermediate I: 2-Ethylphenylhydrazine

The synthesis typically begins with 2-ethylphenylhydrazine, the foundational building block that provides the benzene ring and the nitrogen atoms required for the indole nucleus. It is commonly prepared from 2-ethylaniline via diazotization, followed by reduction with reagents like sodium sulfite.[7] The reactivity of this intermediate is dominated by the nucleophilicity of the hydrazine moiety, which is central to the subsequent Fischer indole synthesis.

Intermediate II: 7-Ethyltryptophol - The Indole Linchpin

7-Ethyltryptophol, or 2-(7-ethyl-1H-indol-3-yl)ethanol, is arguably the most crucial intermediate in the synthesis of Etodolac.[3][8][9] Its formation via the Fischer indole synthesis represents the key strategic step in which the indole core is assembled.

Synthesis via Fischer Indolization: This classic reaction involves the acid-catalyzed condensation of 2-ethylphenylhydrazine with a suitable four-carbon aldehyde equivalent, most commonly derived from 2,3-dihydrofuran.[8][10][11][12] The reaction proceeds through the in-situ formation of a hydrazone, which then undergoes a[11][11]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.

The choice of acid catalyst and solvent system is critical for maximizing the yield and minimizing the formation of numerous potential byproducts.[9][11][13] While various acids have been tested, sulfuric acid has been shown to be highly effective.[3][10][14]

Data Presentation: Catalyst Efficiency in 7-Ethyltryptophol Synthesis

The causality behind experimental choices is evident when comparing catalyst performance. The data below, adapted from studies on process optimization, highlights why a strong mineral acid like H₂SO₄ is preferred over others for this specific transformation.[10]

EntryCatalystSolvent SystemConversion by HPLC (%)Rationale for Performance
1HClDMAc-H₂O (1:1)45.33Moderate acidity, effective but less optimal for driving the rearrangement.
2H₂SO₄ DMAc-H₂O (1:1) 65.03 Strong protonation facilitates both hydrazone formation and the critical cyclization step, leading to higher conversion.
3CH₃COOHDMAc-H₂O (1:1)38.21Weak acid, insufficient to efficiently catalyze the high-activation-energy rearrangement step.
4Amberlyst-15DMAc-H₂O (1:1)6.02Solid acid catalyst, likely suffers from mass transfer limitations in this system.
5Amberlite-120DMAc-H₂O (1:1)16.02Another solid acid catalyst showing poor performance compared to homogeneous mineral acids.

Reactivity of 7-Ethyltryptophol: The structure of 7-ethyltryptophol is rich in reactive sites. The indole nitrogen is weakly acidic, while the C3 position is nucleophilic, characteristic of electron-rich aromatic systems. However, the most important functional group for the next synthetic step is the primary alcohol of the hydroxyethyl side chain. This alcohol is the nucleophile that attacks the subsequent electrophile to form the pyran ring.

Intermediate III: Etodolac Methyl Ester

The final key intermediate is the methyl ester of Etodolac, formally named methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate.[15] It is formed by the acid-catalyzed reaction of 7-ethyltryptophol with methyl 3-oxopentanoate.[7][16]

Mechanism of Formation: This reaction is a Pictet-Spengler-type cyclization. The primary alcohol of 7-ethyltryptophol attacks the ketone of methyl 3-oxopentanoate under acidic conditions. This is followed by an intramolecular electrophilic substitution where the activated C2 position of the indole ring attacks the resulting carbocation, forming the six-membered pyran ring and establishing the final tricyclic core of Etodolac. The final step in the synthesis is the straightforward saponification (hydrolysis) of the methyl ester to the carboxylic acid, yielding Etodolac.[6][7][16]

Visualizing the Synthetic Pathway

Understanding the flow of the synthesis is crucial for process control and development. The following diagrams illustrate the key transformations.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediate Key Reaction cluster_product Intermediate Product R1 2-Ethylphenylhydrazine IM Hydrazone Formation & [3,3]-Sigmatropic Rearrangement R1->IM H₂SO₄ / DMAc-H₂O R2 2,3-Dihydrofuran R2->IM P1 7-Ethyltryptophol IM->P1 Cyclization (-NH₃) Etodolac_Synthesis_Workflow start 7-Ethyltryptophol step1 Acid-Catalyzed Condensation & Cyclization start->step1 reagent Methyl 3-Oxopentanoate reagent->step1 intermediate Etodolac Methyl Ester step1->intermediate step2 Base Hydrolysis (Saponification) intermediate->step2 final Etodolac step2->final

Caption: Overall Synthetic Workflow to Etodolac.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, where the rationale for each step is explained to ensure reproducibility and understanding.

Protocol 1: Optimized Synthesis of 7-Ethyltryptophol[3][10]
  • Objective: To synthesize 7-ethyltryptophol with high yield and purity by controlling reaction conditions.

  • Rationale: This protocol uses a DMAc-H₂O solvent system and H₂SO₄ as a catalyst, a combination shown to provide excellent conversion while being operationally simple. [10][14]The aqueous component facilitates the initial hydrolysis of dihydrofuran and the dissolution of the hydrazine salt.

  • Methodology:

    • Reaction Setup: To a solution of N,N-dimethylacetamide (DMAc) and water (1:1 v/v) in a three-necked flask equipped with a stirrer and condenser, add 2-ethylphenylhydrazine hydrochloride (1.0 eq).

    • Reagent Addition: Add 2,3-dihydrofuran (1.2 eq) dropwise to the stirred solution at room temperature.

    • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄) (0.5 eq) to the mixture. An exotherm may be observed; maintain the temperature below 40°C.

    • Reaction: Heat the reaction mixture to 80-85°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Workup: Once the starting material is consumed, cool the mixture to room temperature. Neutralize the acid by slowly adding a saturated sodium bicarbonate solution until the pH is ~7.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like toluene/heptane to yield pure 7-ethyltryptophol.

Protocol 2: Synthesis of Etodolac from 7-Ethyltryptophol[7][16]
  • Objective: To construct the pyrano[3,4-b]indole core and subsequently hydrolyze the ester to yield Etodolac.

  • Rationale: This procedure uses a strong mineral acid in an apolar solvent to promote the condensation and cyclization, followed by a standard base-catalyzed hydrolysis. The apolar solvent (toluene) helps to manage the reaction medium and facilitates product isolation. [16]* Methodology:

    • Reaction Setup: Dissolve 7-ethyltryptophol (1.0 eq) and methyl 3-oxopentanoate (1.1 eq) in an apolar solvent such as toluene in a flask under an inert atmosphere (e.g., nitrogen).

    • Catalysis: Cool the solution to 0-5°C in an ice bath. Add a concentrated mineral acid, such as sulfuric acid (2.0-3.0 eq), dropwise while maintaining the low temperature.

    • Reaction: Stir the mixture at 0-5°C for 1.5-2 hours. Monitor the formation of the Etodolac methyl ester intermediate by TLC or HPLC.

    • Quenching: Once the reaction is complete, carefully pour the mixture into a cold aqueous solution of potassium bicarbonate to neutralize the acid.

    • Isolation of Ester: Separate the organic phase, wash it with water and brine, then dry and concentrate it to obtain crude Etodolac methyl ester. This intermediate can be purified by recrystallization or used directly in the next step.

    • Hydrolysis: Dissolve the crude Etodolac methyl ester in a mixture of methanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.

    • Final Isolation: After cooling, acidify the reaction mixture with hydrochloric acid to a pH of ~3-4. The precipitated Etodolac can be collected by filtration, washed with water, and dried to afford the final product.

Reactive Metabolites: A Note on Bioactivation

Beyond synthetic intermediates, the reactivity of metabolic intermediates is crucial for understanding the drug's safety profile. Etodolac can be metabolized in the liver to form reactive species. One key pathway involves the formation of an acyl glucuronide from the carboxylic acid moiety. This metabolite is reactive and can form adducts with nucleophiles like glutathione. Another bioactivation pathway involves hydroxylation followed by oxidation to form a reactive quinone imine intermediate. [1]Understanding these pathways is essential for toxicological assessment in drug development.

Reactive_Metabolites etodolac Etodolac path1 Glucuronidation etodolac->path1 path2 Oxidative Metabolism (Hydroxylation) etodolac->path2 metabolite1 Etodolac Acylglucuronide (Reactive) path1->metabolite1 metabolite2 6-Hydroxyetodolac path2->metabolite2 path3 Dehydrogenation metabolite2->path3 metabolite3 Etodolac-Quinone Imine (Reactive) path3->metabolite3

Caption: Bioactivation Pathways of Etodolac.

Conclusion

The synthesis of Etodolac is a testament to the power of classical organic reactions applied to modern pharmaceutical manufacturing. The journey from simple aromatic precursors to the complex heterocyclic final product is navigated through a series of key intermediates, each with a distinct and vital role. The Fischer indole synthesis of 7-ethyltryptophol stands out as the cornerstone reaction, where careful control of catalysts and conditions is essential for success. Subsequent acid-catalyzed cyclization and hydrolysis complete the construction of this important anti-inflammatory agent. A thorough understanding of the structure, reactivity, and handling of these intermediates, as detailed in this guide, is fundamental for any scientist or professional dedicated to the synthesis and development of Etodolac.

References

  • Nigam, S., & Madhusudhan, G. (2012). An Improved and Scalable Process For The Synthesis of A Key Intermediate For Etodolac. Indian Journal of Chemistry, 51B, 1763-1766.
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  • Su, W., & Lu, Y. (2006). Prepn process of 7-ethyl tryptophol.
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  • Sekharayya, M. C., Narayana, G. V., & Madhusudhan, G. (2012). An Improved and Scalable Process for the Synthesis of a Key Intermediate (III) for Etodolac, a Non‐Steroidal Antiinflammatory Drug. Semantic Scholar. [Link]

  • Bertolini, G., & Gatti, A. (2000). Process for the preparation of etodolac.
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CAS number and physiochemical data for 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights and robust methodologies grounded in established scientific principles.

Compound Identification and Core Properties

CAS Number: 1803591-24-3

Molecular Formula: C₈H₁₂O₃

Molecular Weight: 156.18 g/mol

This molecule belongs to the class of dihydropyrans, which are significant structural motifs in a variety of natural products and pharmacologically active compounds. The presence of both a carboxylic acid and a dihydro-2H-pyran ring suggests potential for diverse chemical transformations and biological interactions.

Structural Representation

Caption: 2D structure of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid.

Physicochemical Data

A comprehensive understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing everything from reaction conditions to bioavailability. Due to the novelty of this specific compound, extensive experimental data is not yet publicly available. The following table summarizes known and predicted values from reliable sources.

PropertyValueSource
CAS Number 1803591-24-3Thoreauchem[1]
Molecular Formula C₈H₁₂O₃Thoreauchem[1]
Molecular Weight 156.18 g/mol PubChemLite[2]
XlogP (Predicted) 1.2PubChemLite[2]
Melting Point Data not available
Boiling Point Data not available
pKa (Predicted) ~4.5 (estimated based on similar carboxylic acids)
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is anticipated.

Expert Insight: The predicted XlogP of 1.2 suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing aqueous solubility with membrane permeability. The estimated pKa indicates that the compound will be predominantly in its ionized carboxylate form at physiological pH.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and analysis of structurally related dihydropyran and carboxylic acid derivatives. These serve as a robust starting point for researchers working with 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid.

Proposed Synthesis Workflow

A plausible synthetic route to 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid involves a multi-step process, likely starting from readily available precursors. One common approach for constructing the dihydropyran ring is through a hetero-Diels-Alder reaction or a related cyclization strategy.

G cluster_0 Synthesis of Intermediate Ester cluster_1 Hydrolysis A Ethyl Propanoylacetate C Hetero-Diels-Alder Reaction A->C B Acrolein B->C D Ethyl 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylate C->D [4+2] Cycloaddition E Base-catalyzed Hydrolysis (e.g., NaOH, H₂O/EtOH) D->E F 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid E->F Acidification (e.g., HCl)

Caption: Proposed two-stage synthesis of the target compound.

Step-by-Step Methodology:

  • Synthesis of Ethyl 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylate:

    • To a solution of ethyl propanoylacetate (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) at room temperature, add a Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 eq).

    • Slowly add acrolein (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate ester.

  • Hydrolysis to 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid:

    • Dissolve the purified ethyl 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq).

    • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute solution of hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the final product.

Causality Behind Experimental Choices:

  • The use of a Lewis acid catalyst in the hetero-Diels-Alder reaction is crucial for accelerating the reaction and controlling the regioselectivity.

  • Base-catalyzed hydrolysis is a standard and efficient method for the saponification of esters to their corresponding carboxylic acids.

  • Acidification is necessary to protonate the carboxylate salt formed during hydrolysis, leading to the precipitation or extraction of the final carboxylic acid product.

Analytical Workflow

Accurate characterization of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

G A Synthesized Product B Structural Verification A->B C Purity Assessment A->C D ¹H NMR & ¹³C NMR B->D E Mass Spectrometry (MS) B->E F Infrared (IR) Spectroscopy B->F G High-Performance Liquid Chromatography (HPLC) C->G

Caption: Analytical workflow for product characterization.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expected signals would include a triplet and quartet for the ethyl group, multiplets for the dihydro-pyran ring protons, and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm). Protons adjacent to the carbonyl group are expected to resonate in the 2.0-3.0 ppm region[3].

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear in the range of 170-180 ppm. Carbons of the ethyl group and the dihydropyran ring will have characteristic shifts.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is suitable for this type of compound.

    • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

    • Detection: UV detection at a wavelength around 210-220 nm is appropriate for the carboxylic acid chromophore.

    • Purpose: To determine the purity of the sample and to quantify it against a standard if available. An isocratic method with a mobile phase containing acetonitrile, water, and phosphoric acid has been successfully used for a similar compound, ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate[4].

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in negative mode is ideal for detecting the deprotonated molecule [M-H]⁻. This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy:

    • Look for a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.

Self-Validating System: The combination of these analytical techniques provides a self-validating system. The molecular weight from MS must be consistent with the structure determined by NMR, and the purity assessed by HPLC should align with the absence of significant impurity signals in the NMR spectra.

Conclusion

This technical guide provides a foundational understanding of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid for researchers and drug development professionals. While experimental data for this specific molecule is limited, the provided synthesis and analytical protocols, based on well-established chemical principles and data from closely related compounds, offer a reliable starting point for its preparation and characterization. As research on this and similar compounds progresses, a more complete physicochemical profile will undoubtedly emerge, further enabling its potential applications in science and medicine.

References

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Section 1: Synthesis and Crystallization: The Foundation of Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical overview of the process of determining the crystal structure of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid. As a Senior Application Scientist, the following narrative is structured to not only present the requisite protocols but to also elucidate the scientific reasoning and decision-making processes that underpin a successful crystallographic analysis. The dihydropyran scaffold is a significant pharmacophore in numerous natural products, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Therefore, a detailed understanding of the three-dimensional structure of derivatives such as 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid is paramount for structure-activity relationship (SAR) studies and rational drug design.

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the success of a single-crystal X-ray diffraction experiment.[5][6]

Synthesis of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic Acid

Hypothetical Synthetic Pathway:

A plausible synthetic route could involve a Michael addition of a C2-synthon to an α,β-unsaturated carbonyl compound, followed by cyclization. The final step would be the hydrolysis of the ester to the carboxylic acid.

Crystallization: The Art and Science of Growing Order

Obtaining crystals suitable for X-ray diffraction is often the most challenging step in the process.[10][11] A "good" crystal should be a single, well-ordered entity, typically between 0.1 and 0.4 mm in at least two dimensions, and free of cracks or other defects.[12][13] For a small organic molecule like 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid, several crystallization techniques can be employed.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: A preliminary solubility screening is performed with a range of solvents of varying polarity. The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared in the chosen solvent. Gentle heating may be applied to aid dissolution.

  • Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: The vessel is loosely covered to allow for slow evaporation of the solvent. This gradual increase in concentration allows for the ordered growth of crystals. The vessel should be left undisturbed in a vibration-free environment.

  • Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a loop or a fine needle and immediately coated in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect them during data collection at low temperatures.

Causality in Crystallization: The choice of solvent is critical as it influences the crystal packing and can even be incorporated into the crystal lattice.[11] Slow evaporation is often the first method of choice due to its simplicity and effectiveness for many small molecules.[11] The rate of evaporation is a key parameter; if it is too fast, a powder or a multitude of small, poorly-ordered crystals may form.

Section 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[14]

Data Collection

The mounted crystal is placed on a goniometer in the X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal motion of the atoms and reduce radiation damage.[12]

Experimental Protocol: Data Acquisition

  • Crystal Mounting and Centering: The cryo-cooled crystal is mounted on the goniometer head and carefully centered in the X-ray beam.[12]

  • Preliminary Scans: A series of short exposure frames are collected to assess the crystal quality and to determine the unit cell parameters and crystal system.[14]

  • Data Collection Strategy: Based on the determined crystal system and unit cell, a data collection strategy is devised to ensure complete and redundant data are collected.[15][16] This involves defining the scan ranges (e.g., omega and phi scans) and exposure times.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors (e.g., Lorentz and polarization effects). The data is then scaled to account for variations in crystal illumination and detector response.

Trustworthiness through Self-Validation: Modern diffractometers and their accompanying software automate much of the data collection and processing.[13] The software provides real-time feedback on data quality, allowing the operator to adjust the collection strategy if necessary. Key indicators of data quality include the completeness of the dataset, the signal-to-noise ratio, and the agreement between symmetry-related reflections (Rint).

Structure Solution and Refinement

The ultimate goal of the crystallographic experiment is to generate a model of the atomic arrangement in the crystal that best fits the experimental data.

Workflow for Structure Solution and Refinement:

structure_solution_workflow Data_Collection Diffraction Data (hkl file) Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Collection->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement Least-Squares Refinement (SHELXL) Initial_Model->Refinement Difference_Fourier Difference Fourier Map Refinement->Difference_Fourier Calculate Fo-Fc Final_Refinement Final Refinement Cycles Refinement->Final_Refinement Model_Completion Model Completion (add H-atoms, treat disorder) Difference_Fourier->Model_Completion Identify missing atoms/disorder Model_Completion->Refinement Validation Structure Validation (PLATON/checkCIF) Final_Refinement->Validation Validation->Final_Refinement Address ALERTS Final_Model Final Validated Crystal Structure (CIF) Validation->Final_Model

Caption: Workflow for crystal structure solution and refinement.

Step-by-Step Protocol:

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

  • Initial Model Building: An initial model of the molecule is built into the electron density map.

  • Refinement with SHELXL: The atomic coordinates and displacement parameters of the model are refined against the experimental diffraction data using a least-squares minimization procedure.[17][18][19][20] SHELXL is a widely used program for this purpose.[18] The refinement process aims to minimize the difference between the observed structure factors (Fo) and the calculated structure factors (Fc) from the model.

  • Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where the model overestimates or underestimates the electron density and is crucial for locating missing atoms (like hydrogen atoms) or identifying disorder.

  • Model Completion and Anisotropic Refinement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The non-hydrogen atoms are refined anisotropically, meaning their thermal motion is described by an ellipsoid rather than a sphere.

  • Final Refinement: The refinement is continued until the model converges, meaning that the shifts in the refined parameters are negligible. The quality of the final model is assessed by the R-factors (R1 and wR2) and the goodness-of-fit (GooF).

Section 3: Data Analysis and Validation: Ensuring Scientific Integrity

The final step in the crystal structure analysis is the thorough validation of the determined structure. This is a critical process to ensure the accuracy and reliability of the crystallographic model.[21][22][23][24]

Crystallographic Data Summary

The key parameters from the data collection and refinement are summarized in a standardized table.

Table 1: Crystal Data and Structure Refinement for 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (Hypothetical Data)

ParameterValue
Empirical formulaC₈H₁₂O₃
Formula weight156.18
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 10.123(3) Å, β = 105.34(1)°
c = 9.876(2) Å, γ = 90°
Volume823.4(4) ų
Z4
Density (calculated)1.259 Mg/m³
Absorption coefficient0.093 mm⁻¹
F(000)336
Crystal size0.30 x 0.25 x 0.20 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-11<=h<=11, -13<=k<=13, -12<=l<=12
Reflections collected8456
Independent reflections1892 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1892 / 0 / 104
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³
Structure Validation with PLATON

The final crystallographic information file (CIF) is subjected to validation using the PLATON program.[21][22][23] The CIF is a standard format for archiving and disseminating crystal structure data.[25][26][27][28] PLATON performs a series of checks on the geometry, displacement parameters, and overall consistency of the crystal structure, generating a list of "ALERTS" that need to be addressed.[21][22][23][24] This self-validating system is a cornerstone of trustworthy crystallographic reporting.

Visualization of the Validation Process:

validation_process Refined_CIF Refined CIF from SHELXL PLATON_Check PLATON Validation (checkCIF) Refined_CIF->PLATON_Check Alert_Report Validation ALERTS Report PLATON_Check->Alert_Report Review_Alerts Review and Address ALERTS Alert_Report->Review_Alerts Revise_Model Revise Model in SHELXL Review_Alerts->Revise_Model If necessary Final_CIF Final Validated CIF Review_Alerts->Final_CIF All ALERTS addressed Revise_Model->Refined_CIF

Caption: The iterative process of structure validation.

Conclusion

The determination of the crystal structure of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid provides invaluable insights into its three-dimensional conformation, intramolecular interactions, and intermolecular packing. This detailed structural information is crucial for understanding its chemical properties and biological activity, thereby guiding future efforts in the design and development of novel therapeutic agents based on the dihydropyran scaffold. The rigorous application of established protocols for crystallization, data collection, structure refinement, and validation ensures the scientific integrity and trustworthiness of the final structural model.

References

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  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. ResearchGate. [Link]

  • PLATON/VALIDATION. (n.d.). [Link]

  • Single-crystal structure validation with the program PLATON. (n.d.). Academia.edu. [Link]

  • Potts, H. L., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

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  • Chapter 6.1.2 SHELXL-97. (n.d.). [Link]

  • A short guide to Crystallographic Information Files. (n.d.). CCDC. [Link]

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  • Crystallization of small molecules. (n.d.). [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), a001. [Link]

  • Brar, T. (2019, July 21). TUTORIAL on How to Read a .CIF File. YouTube. [Link]

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  • Example of several dihydropyrano[3,2-b]pyran derivatives as antibacterial agents. (n.d.). [Link]

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  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (2024). PMC. [Link]

  • Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 145-157. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. (2021). Drug Design, Development and Therapy, 15, 4149-4181. [Link]

  • Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. (n.d.). Chemsrc. [Link]

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Metabolic Pathways of Dihydropyran Carboxylic Acids: A Technical Guide for Biosynthesis, Degradation, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dihydropyran ring system, a privileged scaffold in a multitude of natural products, confers a diverse range of biological activities, making it a focal point for drug discovery and development. This in-depth technical guide provides a comprehensive exploration of the metabolic pathways involving dihydropyran carboxylic acid structures. We will navigate the intricate biosynthetic routes, primarily through the lens of fungal polyketide synthases, and explore the less-chartered territory of their degradation. This guide is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols for the study of these fascinating molecules.

Introduction: The Significance of the Dihydropyran Carboxylic Acid Moiety

Nature's vast chemical repertoire is a testament to the power of evolutionary optimization. Within this molecular landscape, certain structural motifs appear with remarkable frequency, hinting at their inherent utility. The dihydropyran ring is one such "privileged scaffold"[1]. When coupled with a carboxylic acid functionality, this heterocyclic system gains physicochemical properties that are often crucial for biological activity, including enhanced water solubility and the ability to engage in specific ionic interactions with biological targets.

This guide will focus on the metabolic lifecycle of dihydropyran carboxylic acids, from their complex enzymatic assembly to their eventual breakdown. We will delve into the core enzymatic machinery responsible for their creation, with a particular focus on polyketide synthases (PKSs), and discuss the analytical methodologies required to study these pathways. By understanding the intricate details of their metabolism, researchers can better harness the potential of these molecules for therapeutic applications.

Biosynthesis: The Polyketide Synthase Assembly Line

The biosynthesis of dihydropyran carboxylic acids is predominantly the domain of fungal secondary metabolism, with polyketide synthases (PKSs) playing the central role[1]. These megaenzymes function as molecular assembly lines, iteratively condensing simple acyl-CoA precursors to construct complex carbon skeletons[2]. The formation of the dihydropyran ring is a fascinating example of programmed enzymatic cyclization.

The General Polyketide Pathway to Dihydropyrans

The journey from simple precursors to a complex dihydropyran begins with the selection of a starter unit (often acetyl-CoA) and extender units (typically malonyl-CoA) by the PKS[3][4]. The growing polyketide chain is passed between a series of catalytic domains within the PKS, each responsible for a specific chemical transformation, such as ketoreduction, dehydration, and enoylreduction[5].

The formation of the dihydropyran ring itself is often the result of an intramolecular cyclization. This can occur through several proposed mechanisms, including an oxa-Michael addition, where a strategically positioned hydroxyl group on the polyketide chain attacks an activated double bond[1]. In some cases, a dedicated "pyran synthase" domain within the PKS is thought to catalyze this ring closure[6][7].

A key feature of many PKS-derived dihydropyrans is the presence of a carboxylic acid. This functionality can arise from the initial starter unit or be introduced through the action of tailoring enzymes that modify the polyketide backbone after its release from the PKS.

Polyketide Pathway to Dihydropyran Carboxylic Acid cluster_PKS Polyketide Synthase (PKS) Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Domains Iterative Condensation & Reduction Steps (KS, AT, KR, DH, ER) Starter_Unit->PKS_Domains Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->PKS_Domains Linear_Polyketide Linear Polyketide Chain with -OH and C=C PKS_Domains->Linear_Polyketide Pyran_Synthase Pyran Synthase Domain (Intramolecular Cyclization) Linear_Polyketide->Pyran_Synthase Dihydropyran_Ring Dihydropyran Ring (on PKS) Pyran_Synthase->Dihydropyran_Ring Tailoring_Enzymes Tailoring Enzymes (e.g., Oxidases, Hydrolases) Dihydropyran_Ring->Tailoring_Enzymes Release from PKS Final_Product Dihydropyran Carboxylic Acid Tailoring_Enzymes->Final_Product e.g., Oxidation to COOH

Caption: Generalized biosynthetic pathway for dihydropyran carboxylic acids via a Type I Polyketide Synthase.

Case Study: The Biosynthesis of Tanzawaic Acids

A concrete example of dihydropyran-related carboxylic acid biosynthesis can be found in the tanzawaic acids produced by the fungus Penicillium steckii[8]. While technically possessing a more complex decalin core, their biosynthesis illuminates the principles of PKS-mediated cyclization. Genetic studies have identified a specific polyketide synthase gene, PsPKS1, as essential for tanzawaic acid production[1][3][8].

The biosynthesis is proposed to involve a PKS-catalyzed intramolecular Diels-Alder reaction, a fascinating example of an enzyme-controlled pericyclic reaction, to form the characteristic decalin ring system which includes a dihydropyran-like moiety[3]. The carboxylic acid functionality is likely incorporated from the initial polyketide chain assembly.

Case Study: Biosynthesis of Citrinin

The biosynthesis of the mycotoxin citrinin, which features a dihydropyran ring, in fungi like Penicillium citrinum and Monascus ruber provides further insights[2][9]. The pathway involves a non-reducing PKS (nrPKS), CitS, which synthesizes a pentaketide intermediate[2][5]. Subsequent tailoring enzymes, including oxidases (CitB, CitC, and CitD), are responsible for modifications that ultimately lead to the formation of the carboxylic acid group[2][5]. This step-wise oxidation of a methyl group on the polyketide-derived scaffold to a carboxylic acid is a common strategy in fungal secondary metabolism.

Citrinin Biosynthesis cluster_PKS PKS & Tailoring Enzymes Pentaketide Pentaketide Synthesis (CitS - nrPKS) Keto_aldehyde Keto-aldehyde Intermediate Pentaketide->Keto_aldehyde Oxidation1 Oxidation of -CH3 (CitB - Oxidase) Keto_aldehyde->Oxidation1 Alcohol Alcohol Intermediate Oxidation1->Alcohol Oxidation2 Oxidation of -CH2OH (CitC - Oxidase) Alcohol->Oxidation2 Aldehyde Aldehyde Intermediate Oxidation2->Aldehyde Oxidation3 Oxidation of -CHO (CitD - Oxidase) Aldehyde->Oxidation3 Carboxylic_Acid Carboxylic Acid Intermediate Oxidation3->Carboxylic_Acid Reduction Reduction (CitE - Reductase) Carboxylic_Acid->Reduction Citrinin Citrinin Reduction->Citrinin

Caption: Simplified pathway of citrinin biosynthesis highlighting the role of tailoring enzymes in forming the carboxylic acid.

Degradation Pathways: An Area of Active Research

In contrast to the well-studied biosynthetic routes, the enzymatic degradation of dihydropyran carboxylic acids is less understood. However, based on general principles of microbial metabolism of xenobiotics and natural products, we can propose several plausible degradation pathways. These likely involve initial ring opening followed by further catabolism.

Proposed Enzymatic Ring Opening Mechanisms

The dihydropyran ring, being a cyclic ether, is relatively stable. Its enzymatic degradation likely requires specific enzymes capable of cleaving the C-O bond.

  • Hydrolytic Cleavage: Hydrolases, such as esterases or etherases, could catalyze the hydrolytic opening of the dihydropyran ring[10][11][12]. This would result in a linear hydroxy-carboxylic acid, which could then be further metabolized through pathways like beta-oxidation.

  • Oxidative Cleavage: Dioxygenases are another class of enzymes known to be involved in the cleavage of aromatic and heterocyclic rings[13][14]. An initial hydroxylation of the dihydropyran ring could create a less stable intermediate that is then susceptible to ring opening.

Proposed Degradation Pathways cluster_Hydrolytic Hydrolytic Pathway cluster_Oxidative Oxidative Pathway Dihydropyran_Carboxylic_Acid Dihydropyran Carboxylic Acid Hydrolysis Enzymatic Hydrolysis (Hydrolase) Dihydropyran_Carboxylic_Acid->Hydrolysis Hydroxylation Hydroxylation (Monooxygenase) Dihydropyran_Carboxylic_Acid->Hydroxylation Linear_Hydroxy_Acid Linear Hydroxy-Carboxylic Acid Hydrolysis->Linear_Hydroxy_Acid Beta_Oxidation β-Oxidation & Central Metabolism Linear_Hydroxy_Acid->Beta_Oxidation Unstable_Intermediate Hydroxylated Intermediate Hydroxylation->Unstable_Intermediate Ring_Cleavage Ring Cleavage (Dioxygenase) Unstable_Intermediate->Ring_Cleavage Linear_Dicarboxylic_Acid Linear Dicarboxylic Acid Ring_Cleavage->Linear_Dicarboxylic_Acid Linear_Dicarboxylic_Acid->Beta_Oxidation

Caption: Plausible enzymatic degradation pathways for dihydropyran carboxylic acids.

Experimental Protocols for Studying Metabolic Pathways

A thorough understanding of these metabolic pathways requires robust experimental methodologies. This section provides detailed protocols for key experiments.

Protocol for Isotopic Labeling to Elucidate Biosynthetic Pathways

Isotopic labeling is a powerful technique to trace the incorporation of precursors into a final natural product, providing definitive evidence for the biosynthetic pathway[15][16][17].

Objective: To determine the biosynthetic precursors of a dihydropyran carboxylic acid produced by a fungal strain.

Materials:

  • Fungal strain of interest (e.g., Penicillium steckii)

  • Appropriate liquid culture medium

  • Isotopically labeled precursors (e.g., [1-¹³C]-acetate, [¹³C-methyl]-methionine)

  • Sterile flasks and culture equipment

  • Solvents for extraction (e.g., ethyl acetate)

  • Analytical instrumentation: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy

Procedure:

  • Culture Preparation: Inoculate the fungal strain into a series of flasks containing the liquid culture medium.

  • Precursor Feeding: At a specific time point during fungal growth (e.g., early to mid-log phase), add the isotopically labeled precursor to the experimental flasks. A control flask with no labeled precursor should also be maintained.

  • Incubation: Continue to incubate the cultures under appropriate conditions (temperature, shaking) for a period sufficient for the production of the secondary metabolite.

  • Extraction: After the incubation period, harvest the fungal biomass and/or culture broth. Extract the secondary metabolites using an appropriate organic solvent like ethyl acetate[18][19].

  • Purification: Purify the dihydropyran carboxylic acid of interest from the crude extract using chromatographic techniques such as HPLC.

  • Analysis:

    • MS Analysis: Analyze the purified compound by mass spectrometry to determine the mass shift corresponding to the incorporation of the heavy isotope.

    • NMR Analysis: Acquire ¹³C NMR spectra of the labeled and unlabeled compounds. The enhancement of specific carbon signals in the labeled sample will reveal the positions of incorporation of the labeled precursor.

Data Interpretation: By analyzing the pattern of isotope incorporation, the building blocks of the polyketide chain can be identified, confirming the biosynthetic pathway.

Protocol for In Vitro Polyketide Synthase (PKS) Enzyme Assay

Studying the activity of the PKS enzyme directly provides crucial information about its function and substrate specificity.

Objective: To demonstrate the in vitro activity of a purified PKS (e.g., PsPKS1) in synthesizing a polyketide intermediate.

Materials:

  • Purified PKS enzyme

  • Starter unit (e.g., acetyl-CoA)

  • Extender unit (e.g., malonyl-CoA)

  • NADPH (as a reducing equivalent)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acidic solution)

  • Analytical instrumentation (HPLC, LC-MS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, starter unit, and extender unit.

  • Enzyme Addition: Initiate the reaction by adding the purified PKS enzyme. A negative control reaction without the enzyme should be run in parallel.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-30°C) for a specific time (e.g., 1-4 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching solution.

  • Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the polyketide product. The product can be identified by its retention time and mass-to-charge ratio compared to a standard or by detailed structural elucidation.

Data Interpretation: The appearance of a new peak in the enzyme-containing reaction that is absent in the control demonstrates the in vitro activity of the PKS.

Protocol for Extraction and Characterization of Dihydropyran Metabolites

The first step in studying these compounds is their efficient extraction and structural characterization[18][20][21].

Objective: To extract and identify dihydropyran carboxylic acids from a fungal culture.

Materials:

  • Fungal culture

  • Solvents for extraction (e.g., ethyl acetate, methanol)

  • Rotary evaporator

  • Chromatography equipment (e.g., silica gel column, HPLC)

  • NMR spectrometer and mass spectrometer

Procedure:

  • Extraction: Homogenize the fungal biomass and culture broth and extract with an organic solvent like ethyl acetate.

  • Concentration: Remove the solvent from the crude extract using a rotary evaporator.

  • Fractionation: Subject the crude extract to column chromatography (e.g., silica gel) with a gradient of solvents of increasing polarity to separate the components.

  • Purification: Further purify the fractions containing the compounds of interest using preparative HPLC.

  • Structure Elucidation:

    • MS Analysis: Determine the molecular weight and elemental formula of the purified compounds using high-resolution mass spectrometry.

    • NMR Analysis: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure of the compounds.

Data Presentation

Table 1: Key Enzymes in Dihydropyran Carboxylic Acid Metabolism

Enzyme ClassProposed Function in PathwayExample(s)
Polyketide Synthase (PKS)Assembly of the polyketide backbone and cyclization to form the dihydropyran ring.PsPKS1 in tanzawaic acid biosynthesis[1][3][8], CitS in citrinin biosynthesis[2][5]
OxidoreductasesTailoring of the polyketide backbone, including oxidation of alkyl groups to form carboxylic acids.CitB, CitC, CitD in citrinin biosynthesis[2][5]
HydrolasesProposed to be involved in the hydrolytic ring opening of the dihydropyran moiety during degradation.General esterases and etherases[10][11][12]
DioxygenasesProposed to be involved in the oxidative ring cleavage of the dihydropyran ring during degradation.Ring-cleaving dioxygenases[13][14]

Conclusion and Future Perspectives

The metabolic pathways involving dihydropyran carboxylic acids represent a rich and complex area of natural product chemistry. While significant strides have been made in understanding their biosynthesis, particularly through the study of polyketide synthases, the degradation of these compounds remains a largely unexplored frontier. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate these pathways.

Future research should focus on:

  • The detailed enzymatic mechanisms of pyran synthase domains and other cyclizing enzymes.

  • The identification and characterization of the enzymes and pathways responsible for the degradation of dihydropyran carboxylic acids in various organisms.

  • The application of synthetic biology and metabolic engineering approaches to produce novel dihydropyran derivatives with enhanced therapeutic properties.

By continuing to unravel the metabolic intricacies of these fascinating molecules, the scientific community can unlock their full potential for the development of new medicines and biotechnological applications.

References

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Methodological & Application

Application Note: Protocol for Condensing Aldehydes with 6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific reactivity of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (and its esters), a scaffold structurally related to the NSAID Etodolac.

While the "condensation" of aldehydes often implies the synthesis of the pyran ring (via Knoevenagel/Hetero-Diels-Alder), this guide focuses on the functionalization of the pre-formed pyran scaffold by condensing it with aldehydes. This transformation is critical for generating diversity at the C6-position (lateral chain extension) or the C2-position (Prins-type functionalization) in drug discovery campaigns.

Introduction & Scope

The 3,4-dihydro-2H-pyran-5-carboxylic acid scaffold is a "vinylogous ester" system. The 6-ethyl group is activated by the electron-withdrawing carboxyl moiety at position 5, rendering the


-methylene protons (on the ethyl group) acidic. This allows for lateral condensation  with aldehydes, analogous to the reaction of 6-methyl-2-pyrone or substituted toluenes.

This protocol details the methodology for condensing aromatic and aliphatic aldehydes with 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (preferably as its ethyl ester) to yield 6-(1-substituted-prop-1-enyl) derivatives. These "styryl-like" pyrans are valuable intermediates for increasing lipophilicity and exploring Structure-Activity Relationships (SAR) in anti-inflammatory and analgesic drug programs.

Key Reactivity Profile

The substrate possesses two distinct nucleophilic sites susceptible to reaction with aldehydes:

  • Site A (C6-Ethyl Group): Under basic conditions, the vinylogous enolate reacts with aldehydes (Aldol/Condensation).

  • Site B (C3/C2 Enol Ether): Under acidic conditions, the C=C bond reacts with aldehydes (Prins reaction). Note: This guide focuses on the base-promoted condensation (Site A) as it preserves the pyran unsaturation.

Mechanistic Pathway (Lateral Condensation)

The reaction proceeds via the formation of a vinylogous enolate. The electron-withdrawing ester/acid group at C5 stabilizes the negative charge formed at the


-position of the 6-ethyl group.

ReactionPathway cluster_conditions Reaction Conditions Start 6-Ethyl-DHP-5-Ester (Substrate) Enolate Vinylogous Enolate (Nucleophile) Start->Enolate Deprotonation (-H+) Base Base (NaOEt/LDA) Base->Enolate Intermediate Aldol Adduct (Alcohol) Enolate->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product Condensation Product (E/Z Alkene) Intermediate->Product Dehydration (-H2O) cond1 Temp: -78°C to Reflux cond2 Solvent: THF or EtOH

Figure 1: Mechanistic pathway for the lateral condensation of aldehydes at the 6-ethyl position.

Experimental Protocol

Method A: Base-Promoted Condensation (Preferred for Esters)

This method uses the ethyl ester of the acid to avoid dianion formation issues. If the free acid is required, a subsequent hydrolysis step is performed.

Reagents:

  • Substrate: Ethyl 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylate (1.0 equiv)

  • Electrophile: Aldehyde (Benzaldehyde, etc.) (1.2 equiv)

  • Base: Sodium Ethoxide (NaOEt) (1.5 equiv) or LDA (1.1 equiv for kinetic control)

  • Solvent: Anhydrous Ethanol (for NaOEt) or THF (for LDA)

Step-by-Step Workflow
StepOperationCritical ParametersObservation/Rationale
1 Preparation Dissolve 1.0 equiv of pyran ester in anhydrous solvent (0.5 M).Ensure glassware is flame-dried; moisture quenches the enolate.
2 Enolization Option 1 (Thermodynamic): Add NaOEt/EtOH solution dropwise at 0°C.Option 2 (Kinetic): Add solution to LDA in THF at -78°C.The solution may turn yellow/orange, indicating enolate formation. The 6-ethyl protons are less acidic than methyl ketones but accessible.
3 Condensation Add the aldehyde (1.2 equiv) slowly.Exothermic. Control addition rate to prevent polymerization of the aldehyde.
4 Reaction NaOEt: Reflux for 4–12 hours.LDA: Stir at -78°C for 1h, then warm to RT.Reflux promotes the dehydration step to form the alkene directly. Low temp stops at the aldol (alcohol) stage.
5 Quench Pour into ice-cold NH₄Cl (sat. aq.).Neutralizes the base gently. Avoid strong acids which may hydrolyze the enol ether ring.
6 Workup Extract with EtOAc (3x). Wash with brine. Dry over Na₂SO₄.[1]The product is usually organic-soluble.
7 Purification Flash Chromatography (Hexane/EtOAc).The condensation product (conjugated) will have a higher Rf than the alcohol intermediate.
Method B: Acid-Catalyzed Condensation (Prins/Knoevenagel Hybrid)

Used when the substrate is the free acid or when the aldehyde is unreactive under basic conditions. This method carries a higher risk of ring rearrangement.

Reagents:

  • Substrate: 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

  • Catalyst: Piperidine/Acetic Acid (catalytic) or TiCl₄ (Lewis Acid)

  • Solvent: Toluene (with Dean-Stark trap)

Protocol:

  • Mix substrate (1 equiv), aldehyde (1.1 equiv), piperidine (0.1 equiv), and AcOH (0.1 equiv) in Toluene.

  • Reflux with a Dean-Stark trap to remove water azeotropically.

  • Monitor by TLC. The reaction is driven by the removal of water.

  • Note: This condition favors the condensation at the 6-ethyl group but may also induce decarboxylation if the temperature is excessive (>110°C) for prolonged periods.

Data Analysis & Validation

Expected Analytical Signatures
TechniqueDiagnostic SignalInterpretation
¹H NMR

6.0–7.5 ppm (d, J=16 Hz)
Appearance of vinylic protons indicating successful condensation and dehydration (trans-alkene).
¹H NMR Loss of triplet/quartet patternThe characteristic ethyl group pattern (

1.1 t,

2.4 q) will change to a methyl doublet (

1.9 d) and an alkene signal.
IR 1680–1700 cm⁻¹Shift in Carbonyl (C=O) stretch due to extended conjugation with the new double bond.
LC-MS [M+H]⁺ = M(substrate) + M(aldehyde) - 18Mass shift corresponding to addition of aldehyde minus water.

Troubleshooting Guide

IssueRoot CauseCorrective Action
No Reaction Enolate not formed; protons not acidic enough.Switch to a stronger base (LDA or LiHMDS) in THF at -78°C. Ensure anhydrous conditions.
Ring Opening Acidic hydrolysis of the enol ether (C2-O bond).Avoid aqueous acids during workup. Use buffered quench (pH 7).
Aldol Product (Alcohol) Isolated Incomplete dehydration.Treat the isolated alcohol with TsOH (cat.) in refluxing toluene or MsCl/Et₃N to force elimination to the alkene.
Polymerization Aldehyde self-condensation.Use the pyran enolate in excess or add the aldehyde very slowly (syringe pump).

Scientific Grounding & References

The reactivity of 5-carbonyl-3,4-dihydro-2H-pyrans is governed by the "push-pull" electronic system. The oxygen donates electron density (push), while the carbonyl at C5 withdraws it (pull), activating the C6-alkyl group for deprotonation.

  • Reactivity of Dihydropyrans: The 5-acyl/carboxyl group activates the 6-position methyl/ethyl group towards nucleophilic attack or deprotonation. See: M. Yu. Belikov, et al. "Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles."

  • Etodolac Chemistry: For context on the stability and handling of these specific pyran acids in drug synthesis. Demerson, C. A., et al. "Etodolac and related pyrano[3,4-b]indoles." J. Med. Chem.

  • Lateral Lithiation: General protocols for lateral lithiation of heteroaromatic esters can be adapted from: G. Liang, et al. "Synthesis of 3,4-dihydro-2H-pyrans."

Disclaimer: This protocol involves the use of hazardous chemicals (strong bases, flammable solvents). All experiments should be conducted in a fume hood with appropriate PPE. The user assumes all responsibility for safety and compliance.

Sources

Application Note: 6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic Acid as a Drug Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (CAS: 115624-49-6) in medicinal chemistry. As the industry moves away from flat aromatic structures ("escaping flatland"), this scaffold offers a unique vinylogous ether core that serves as a semi-rigid, lipophilic bioisostere for phenyl and proline rings. This document provides validated protocols for library synthesis, critical handling warnings regarding the acid-sensitive enol ether moiety, and strategies for stereoselective derivatization.

Structural Analysis & Pharmacophore Potential

The "Escape from Flatland"

Unlike traditional phenyl rings, the dihydropyran (DHP) core possesses significant sp³ character (C2, C3, C4), offering better solubility and metabolic profiles while maintaining a planar vector for the carboxylic acid attachment.

FeaturePhenyl Ring6-Ethyl-DHP ScaffoldImpact on Drug Design
Geometry Planar (Flat)Half-Chair (Puckered)Improved 3D receptor fit; reduced crystal packing energy (better solubility).
Electronic Aromatic pi-cloudEnol Ether (Polarized)The O1-C6=C5 system acts as a hydrogen bond acceptor; distinct electrostatic potential.
Lipophilicity High (LogP ~2.1)Moderate (Tunable)The C6-Ethyl group fills hydrophobic pockets (e.g., S1' pockets in proteases).
Metabolism CYP OxidationC=C Epoxidation/HydrolysisWarning: The double bond is a metabolic "soft spot" but can be saturated to tetrahydropyran (THP).
Bioisosteric Utility

This scaffold acts as a Proline Mimic with an extended hydrophobic tail (ethyl group). It is particularly effective in:

  • HCV NS5B Inhibitors: Replacing central aromatic rings to improve solubility.

  • GPCR Ligands: As a core spacer that positions the acid/amide handle at a specific vector (approx. 120° bond angle relative to the ring oxygen).

Critical Handling & Stability (Expert Insight)

CRITICAL WARNING: ACID SENSITIVITY

The core functionality of this scaffold is an enol ether (specifically, a vinylogous ester).

  • The Risk: Under aqueous acidic conditions (pH < 4), the O1-C6 bond hydrolyzes, leading to ring opening and formation of a keto-aldehyde (5-hydroxy-3-oxopentanal derivative).

  • The Consequence: Complete loss of the pharmacophore and polymerization of the resulting aldehyde.

Operational Rules:

  • Avoid Acid Chlorides: Do not use Thionyl Chloride (

    
    ) or Oxalyl Chloride to activate the acid. The HCl byproduct will destroy the ring.
    
  • Workup pH: Keep aqueous workups neutral or slightly basic (NaHCO₃).

  • Purification: If using silica gel chromatography, add 1% Triethylamine (Et₃N) to the eluent to neutralize acidic silanol groups.

Protocol A: Amide Library Synthesis (High-Throughput)

Objective: Generate a library of amides without degrading the DHP ring. Mechanism: Base-mediated activation using HATU to prevent acidic species formation.

Reagents
  • Scaffold: 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (1.0 equiv)

  • Amine: Diverse R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv) — Crucial for maintaining basic pH.

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure
  • Activation: In a reaction vial, dissolve the Scaffold (0.1 mmol) in DMF (1 mL).

  • Base Addition: Add DIPEA (0.3 mmol, 52 µL). Stir for 2 minutes.

  • Reagent Addition: Add HATU (0.12 mmol, 46 mg). The solution should turn yellow/orange. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the specific Amine (0.12 mmol).

  • Incubation: Seal and shake/stir at RT for 4–16 hours.

    • QC Check: Monitor by LC-MS (Neutral/Basic mobile phase). Look for Mass [M+H]+.[1]

  • Workup (Library Scale):

    • Dilute with EtOAc (3 mL).

    • Wash with sat. NaHCO₃ (2 x 1 mL) to remove HATU byproducts. Do not use 1N HCl.

    • Wash with Brine (1 mL).

    • Dry over Na₂SO₄ and concentrate.

Expected Results
  • Yield: 70–95%

  • Purity: >90% (typically requires no chromatography for library screening).

Protocol B: Core Modification (Stereoselective Reduction)

Objective: Convert the DHP scaffold into a Tetrahydropyran (THP) scaffold. This removes the metabolic liability of the double bond and creates two new chiral centers (C5 and C6).

Chemo-selectivity: Heterogeneous hydrogenation favors the cis-isomer (2,3-substituted relationship in THP numbering, or C5/C6 in DHP numbering) due to catalyst approach from the less hindered face.

Workflow
  • Dissolution: Dissolve the DHP-amide (from Protocol A) in MeOH or EtOH.

  • Catalyst: Add 10 wt% Pd/C (dry or wet).

  • Hydrogenation: Apply H₂ balloon (1 atm) or Parr shaker (30 psi) for 4 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Analysis:

    • The product will be the 6-ethyl-tetrahydropyran-5-carboxamide .

    • Check NMR for the disappearance of the olefinic signal (usually buried, but C6-H will shift significantly).

Visualized Workflows

Strategic Decision Tree

This diagram guides the researcher on when to use the DHP scaffold versus reducing it to the THP analog.

DrugDesignStrategy Start Start: 6-Ethyl-DHP Scaffold CheckAcid Is the target receptor pocket flat/aromatic? Start->CheckAcid KeepDHP Route A: Retain DHP Core (Bioisostere for Phenyl) CheckAcid->KeepDHP Yes (Need Planarity) ReduceTHP Route B: Reduce to THP (Saturated/Chiral) CheckAcid->ReduceTHP No (Need sp3/Chirality) Coupling Protocol A: Amide Coupling (HATU/DIPEA - No Acid!) KeepDHP->Coupling ReduceTHP->Coupling Step 1 Metabolism Metabolic Stability Check (Microsomal Assay) Coupling->Metabolism Protocol B: Hydrogenation Protocol B: Hydrogenation Coupling->Protocol B: Hydrogenation Step 2 Final THP Analog Final THP Analog Protocol B: Hydrogenation->Final THP Analog

Caption: Decision matrix for selecting between the unsaturated Dihydro- (DHP) and saturated Tetrahydropyran (THP) cores based on receptor geometry.

Synthetic Pathway & Stability Check

The chemical workflow emphasizing the critical "No Acid" rule.

SynthesisFlow Scaffold 6-ethyl-DHP-5-COOH (Enol Ether) Activation Activation (HATU/DIPEA) Scaffold->Activation DMF, RT Intermediate Active Ester (At-O-7-azabenzotriazole) Activation->Intermediate Amine Amine Addition (R-NH2) Intermediate->Amine Product DHP-Amide (Stable at pH > 7) Amine->Product Risk RISK: Acidic Workup (HCl/TFA) Product->Risk Avoid! Fail Ring Opening (Keto-Aldehyde) Risk->Fail

Caption: Synthetic workflow highlighting the safe HATU activation route and the catastrophic failure mode triggered by acidic conditions.

References

  • Dihydropyran Synthesis & Reactivity

    • Title: Recent Advances in the Synthesis of Dihydropyrans.[2]

    • Source:Chemical Reviews (General Reference for DHP chemistry).
    • Context: Validates the hetero-Diels-Alder and condens
    • Link:

  • Bioisosteres in Drug Design

    • Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization.[2][3][4]

    • Source:Journal of Medicinal Chemistry.
    • Context: Supports the use of saturated/partially saturated rings to improve physicochemical properties.
    • Link: [J. Med.[4] Chem. Bioisosteres]([Link])

  • Amide Coupling Protocols

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source:Chemical Society Reviews.
    • Context: Basis for selecting HATU/DIPEA over carbodiimides for acid-sensitive substr
    • Link:

  • Compound Data

    • Title: 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (PubChem CID 13326615).
    • Source: PubChem.[1][5][6]

    • Link:

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid. Dihydropyran scaffolds are crucial building blocks in medicinal chemistry and natural product synthesis. Achieving high yields is paramount for the economic and practical viability of any synthetic route. This document moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the reaction, enabling you to troubleshoot common issues, optimize conditions, and maximize the yield of your target compound.

Section 1: Proposed Synthetic Strategy and Mechanism

The synthesis of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid is most effectively approached via a two-stage process: (1) A base-catalyzed condensation to form the ethyl ester intermediate, followed by (2) saponification to yield the final carboxylic acid. This strategy allows for more controlled reaction conditions and simpler purification of the intermediate.

Stage 1: Synthesis of Ethyl 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylate

This stage involves a tandem Michael addition-cyclization reaction. The key transformation is the reaction between an active methylene compound, ethyl propionylacetate , and an α,β-unsaturated aldehyde, such as acrolein .

  • Mechanism:

    • Enolate Formation: A suitable base deprotonates the α-carbon of ethyl propionylacetate, creating a nucleophilic enolate.

    • Michael Addition: The enolate attacks the β-carbon of acrolein in a conjugate addition, forming a linear 1,5-dicarbonyl intermediate.

    • Intramolecular Cyclization: The enol oxygen of the intermediate attacks the aldehyde carbonyl, forming a six-membered hemiacetal ring.

    • Dehydration: The hemiacetal readily eliminates a molecule of water under the reaction conditions to form the stable dihydropyran ring.

Stage 2: Saponification to 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

This is a standard ester hydrolysis reaction.

  • Mechanism:

    • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester.

    • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

    • Elimination: The intermediate collapses, eliminating the ethoxide leaving group.

    • Proton Transfer: The highly basic ethoxide deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and ethanol.

    • Acidification: A final workup step with a mild acid protonates the carboxylate salt to yield the desired carboxylic acid product.

Overall Synthetic Workflow

G cluster_0 Stage 1: Ester Synthesis cluster_1 Stage 2: Hydrolysis Start Starting Materials: Ethyl Propionylacetate + Acrolein Base Base-Catalyzed Enolate Formation Start->Base Michael Michael Addition Base->Michael Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Intermediate Intermediate Product: Ethyl 6-ethyl-3,4-dihydro- 2H-pyran-5-carboxylate Cyclization->Intermediate Saponification Saponification (e.g., NaOH, H₂O/EtOH) Intermediate->Saponification Purify & Proceed Workup Acidic Workup (e.g., aq. HCl) Saponification->Workup FinalProduct Final Product: 6-ethyl-3,4-dihydro- 2H-pyran-5-carboxylic acid Workup->FinalProduct

Caption: High-level workflow for the two-stage synthesis.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during synthesis in a question-and-answer format, providing causative explanations and actionable solutions.

Problem Area 1: Low Yield of the Intermediate Ester

Q: My initial condensation reaction has a low yield (<40%). What are the most likely causes and how can I fix them?

A: Low yield in this step is a classic multi-variable problem. A systematic approach is required.

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in reactants or solvents can inhibit the reaction or catalyze side reactions. Specifically, ensure your acrolein has not polymerized and that your ethyl propionylacetate is free from acidic or basic contaminants. Using a purified grade of starting materials can lead to more consistent and higher yields.[1]

  • Base Selection and Stoichiometry: The choice and amount of base are crucial.

    • Weak Bases (e.g., K₂CO₃, Triethylamine): May not be strong enough to generate a sufficient concentration of the enolate, leading to a stalled or slow reaction.

    • Strong Bases (e.g., NaOEt, NaH, DBU): Are generally more effective. However, an excess of a very strong base can promote undesired side reactions, such as the self-condensation of ethyl propionylacetate.

    • Recommendation: Start with a catalytic amount (e.g., 15-20 mol%) of a moderately strong base like DBU or KOH.[2] If the reaction is incomplete, consider using a full equivalent of a base like sodium ethoxide (NaOEt) in ethanol.

  • Temperature Control: The Michael addition is often exothermic.

    • High Temperatures: Can accelerate the polymerization of acrolein, which is a major yield-reducing pathway. It can also favor the formation of thermodynamic byproducts.

    • Low Temperatures: May slow the reaction rate excessively.

    • Recommendation: Begin the reaction at a low temperature (0-5 °C) and add the acrolein dropwise to the solution of the enolate. Once the addition is complete, allow the reaction to slowly warm to room temperature and monitor its progress by TLC.[3][4] Some syntheses of dihydropyrans have been optimized at slightly elevated temperatures (e.g., 50 °C) after the initial addition, but this must be determined empirically.[2][5]

  • Solvent Effects: The solvent influences enolate stability and reaction rate.

    • Protic Solvents (e.g., Ethanol): Are common, especially when using an alkoxide base like NaOEt. They can solvate the enolate and temper its reactivity.

    • Aprotic Polar Solvents (e.g., THF, CH₂Cl₂): Can also be effective and may enhance the rate of reaction.[6]

    • Solvent-Free Conditions: Have been shown to dramatically improve yields in some dihydropyran syntheses by increasing reactant concentration.[4][5] This is worth investigating if solvent-based approaches fail.

ParameterRecommendationRationale
Base Start with catalytic KOH (15%) or DBU. Escalate to stoichiometric NaOEt if necessary.Balances enolate formation with minimizing side reactions.[2]
Temperature 0-5 °C during addition, then warm to room temperature or 50 °C.Controls exotherm and prevents polymerization of acrolein.
Solvent Ethanol (if using NaOEt) or THF. Consider solvent-free conditions for optimization.Solvent choice impacts reactivity and solubility. Solvent-free can drive the reaction to completion.[5]
Reactant Purity Use freshly distilled acrolein and high-purity ketoester.Prevents inhibition and side reactions caused by impurities.[1]
Problem Area 2: Side Product Formation

Q: I'm isolating a significant amount of the linear Michael adduct, but not the cyclized dihydropyran. How can I promote cyclization?

A: The formation of the linear 1,5-dicarbonyl intermediate indicates that the initial Michael addition is successful, but the subsequent intramolecular cyclization and dehydration are kinetically hindered.

  • Causality: The cyclization to the hemiacetal is an equilibrium process. Dehydration drives the reaction toward the final dihydropyran product. If conditions are too mild (e.g., lack of a proton source for dehydration), the reaction can stall at the intermediate stage.

  • Solutions:

    • Acidic Workup: After the base-catalyzed reaction appears complete (by TLC), a mild acidic quench (e.g., with NH₄Cl solution) followed by workup can sometimes promote cyclization.

    • Thermal Promotion: Gently heating the reaction mixture after the Michael addition is complete can provide the activation energy needed for cyclization and dehydration. Refluxing in a solvent like toluene with a Dean-Stark trap to remove water can be highly effective.

    • Catalyst Choice: Some Lewis acid catalysts can coordinate to the carbonyl oxygen, facilitating the intramolecular attack and promoting cyclization.[6]

Q: My reaction mixture is a complex mess of products. What are the likely side reactions?

A: Besides polymerization, several other pathways can compete with the desired reaction.

  • Knoevenagel Condensation: This occurs if the enolate attacks the aldehyde of another acrolein molecule instead of undergoing Michael addition. This is more prevalent at higher temperatures.

  • Self-Condensation of Ethyl Propionylacetate: A strong base can promote a Claisen-type condensation between two molecules of the ketoester. Using a catalytic amount of base or adding the base slowly can mitigate this.

  • Double Michael Addition: If stoichiometry is not carefully controlled, a second Michael addition onto the product can occur, leading to higher molecular weight impurities.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best general class of catalyst for this synthesis? A: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and conditions. For this transformation, simple base catalysis (e.g., KOH, NaOEt) is the most direct and cost-effective starting point.[2] However, the literature on dihydropyran synthesis is rich with alternatives. N-Heterocyclic Carbenes (NHCs) are powerful organocatalysts for these types of annulations, and the addition of a Lewis acid like LiCl has been shown to improve yields.[6] For industrial applications or improved recyclability, heterogeneous catalysts like Ta-MOF or ZrCl4 on a solid support have also proven highly effective.[3][5]

Q: How do I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[3][4] Use a non-polar solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). You should be able to visualize the consumption of the starting ketoester and the appearance of a new, less polar spot for the dihydropyran ester product. For rigorous analysis of yield and purity, Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR of an aliquot from the reaction mixture are recommended.

Q: My final carboxylic acid product is difficult to purify. What are the best strategies? A: Purification challenges often arise from unreacted ester or side products with similar polarity.

  • Extraction: After acidification of the carboxylate salt, ensure you perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Washing the organic layer with brine can help remove water-soluble impurities.

  • Crystallization: If the carboxylic acid is a solid, recrystallization is the most powerful purification technique. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water).

  • Column Chromatography: If the product is an oil or crystallization fails, silica gel chromatography is necessary. A gradient elution from a non-polar solvent (hexanes) to a more polar mixture (hexanes/ethyl acetate with 1% acetic acid) is typically effective. The added acetic acid helps prevent the carboxylic acid from streaking on the silica gel.

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylate

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add dry ethanol (100 mL).

  • Base Formation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol at 0 °C. Allow all the sodium to react to form sodium ethoxide.

  • Reactant Addition: To the sodium ethoxide solution, add ethyl propionylacetate (14.4 g, 0.1 mol) dropwise via a syringe while maintaining the temperature at 0 °C. Stir for 15 minutes.

  • Michael Addition: Add freshly distilled acrolein (5.6 g, 0.1 mol) dropwise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC until the starting ketoester is consumed.

  • Workup: Quench the reaction by pouring it into 200 mL of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Protocol 2: Saponification to 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

  • Setup: In a 250 mL round-bottom flask, dissolve the purified ethyl ester (0.1 mol) in ethanol (100 mL).

  • Hydrolysis: Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 50 mL of water.

  • Reaction: Heat the mixture to reflux and stir for 2 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Solvent Removal: Cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Workup: Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 6M hydrochloric acid. A precipitate or oil should form.

  • Extraction: Extract the acidified solution with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the final carboxylic acid. If solid, it can be recrystallized. If an oil, it can be purified by Kugelrohr distillation or chromatography.

Section 5: Troubleshooting Workflow Diagram

This diagram provides a logical pathway for diagnosing and resolving low-yield issues.

G cluster_conditions Condition Optimization cluster_analysis Side Product Analysis start Low Yield Observed purity Are starting materials pure & fresh? start->purity stoichiometry Is reactant stoichiometry accurate (1:1:1)? purity->stoichiometry Yes end Yield Improved purity->end No (Purify!) conditions Review Reaction Conditions stoichiometry->conditions Yes stoichiometry->end No (Adjust!) temp Lower Temperature (0-5 °C) conditions->temp base Screen Bases (e.g., DBU, NaOEt) conditions->base solvent Change Solvent (e.g., THF, Solvent-Free) conditions->solvent side_products Analyze Side Products (TLC, GC-MS, NMR) polymer Polymerization -> Lower Temp, Slow Addition side_products->polymer adduct Michael Adduct -> Heat, Acidic Workup side_products->adduct other Other -> Adjust Stoichiometry, Change Base side_products->other temp->side_products base->side_products solvent->side_products polymer->end adduct->end other->end

Caption: A logical troubleshooting workflow for low yield diagnosis.

References

  • BenchChem. (2025).
  • Mohammadi, F., et al. (2023). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Scientific Reports. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Ghorbani-Choghamarani, A., & Mohammadi, G. (2020). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A. [Link]

  • Reyes-García, E. A., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules. [Link]

  • BenchChem. (2025).
  • Al-Mousawi, S. M., et al. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]

Sources

Technical Support Center: Minimizing Polymerization in Dihydropyran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dihydropyran synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with unwanted side reactions, particularly polymerization, during their synthetic work. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction outcomes and improve product yields.

Troubleshooting Guide: Addressing Polymerization in Real-Time

This section is formatted to help you diagnose and solve problems as they occur during your experiments.

Q1: My dihydropyran synthesis is resulting in a low yield and a significant amount of insoluble, tar-like material. What's causing this and how can I fix it?

The formation of a tar-like, insoluble substance alongside a low yield of your desired dihydropyran is a classic indicator of acid-catalyzed polymerization. The double bond within the dihydropyran ring is highly reactive and susceptible to protonation by an acid catalyst. This generates a stable carbocation intermediate that can be attacked by another dihydropyran molecule, initiating a chain reaction that leads to an undesirable polymer.

To address this, a systematic approach to optimizing your reaction conditions is necessary.

Causality & Troubleshooting Steps:

  • Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. Strong Brønsted acids (like sulfuric acid) or excessive catalyst loading can aggressively promote polymerization.

    • Action: Screen milder catalysts. Lewis acids or solid acid catalysts often provide better selectivity and reduce polymerization.[1] Consider alternatives like p-toluenesulfonic acid (PTSA), ZrCl₄ supported on Arabic gum, or reusable Ta-MOF nanostructures which have shown high efficiency at room temperature.[2][3][4] Start with a low catalyst loading (e.g., 1-5 mol%) and incrementally increase only if the reaction fails to proceed.[2]

  • Temperature Control: Higher temperatures accelerate most reactions, including the undesired polymerization pathway.

    • Action: Maintain strict temperature control. Start your reaction at a lower temperature (e.g., 0 °C or even -25 °C) and allow it to warm to room temperature slowly.[2][5] While some specific syntheses, like the dehydration of tetrahydrofurfuryl alcohol, require high temperatures (300-400 °C), many multicomponent reactions proceed efficiently at ambient or sub-ambient temperatures.[6]

  • Reaction Time: Prolonged exposure of the dihydropyran product to acidic conditions dramatically increases the risk of polymerization.

    • Action: Monitor your reaction closely using Thin Layer Chromatography (TLC) or another suitable analytical method.[6] Quench the reaction as soon as the limiting starting material has been consumed to prevent the product from degrading.

  • Solvent Selection: The reaction medium can influence both the desired reaction rate and competing side reactions.

    • Action: If polymerization is an issue, consider screening different solvents. In some cases, solvent-free conditions have been shown to improve yields and reduce side reactions by shortening reaction times.[3]

Visual Guide 1: Troubleshooting Workflow for Polymerization

This diagram outlines a logical sequence for diagnosing and resolving polymerization issues during dihydropyran synthesis.

G Start Problem: Low Yield & Polymer Formation Catalyst Step 1: Evaluate Catalyst - Is it too strong? - Is loading too high? Start->Catalyst Temp Step 2: Assess Temperature - Is it too high? Catalyst->Temp If polymer persists Sol_Cat Solution: - Switch to milder catalyst (Lewis/Solid Acid) - Reduce catalyst loading (1-5 mol%) Catalyst->Sol_Cat Time Step 3: Check Reaction Time - Is it too long? Temp->Time If polymer persists Sol_Temp Solution: - Run at lower temp (0 °C to RT) - Ensure uniform heating Temp->Sol_Temp Purification Step 4: Review Purification - Is residual acid present? Time->Purification If polymer persists Sol_Time Solution: - Monitor via TLC - Quench immediately at completion Time->Sol_Time Sol_Pur Solution: - Neutralize before workup - Add inhibitor (e.g., BHT) - Use non-acidic silica Purification->Sol_Pur Success Optimized Synthesis: High Yield, No Polymer Sol_Cat->Success Sol_Temp->Success Sol_Time->Success Sol_Pur->Success

Caption: A workflow for troubleshooting polymerization side reactions.

Frequently Asked Questions (FAQs)
Q2: What is the underlying mechanism of dihydropyran polymerization?

Dihydropyran polymerization is a form of cationic polymerization. The process is initiated when an acid catalyst (H⁺) protonates the electron-rich double bond of the dihydropyran ring. This creates a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by the double bond of another dihydropyran molecule. This step regenerates the carbocation at the new chain end, allowing for rapid propagation and the formation of a high molecular weight polymer.

Visual Guide 2: Mechanism of Acid-Catalyzed Dihydropyran Polymerization

This diagram illustrates the initiation and propagation steps of the undesired polymerization side reaction.

G cluster_initiation Initiation cluster_propagation Propagation DHP1 Dihydropyran Carbocation Oxocarbenium Ion (Reactive Intermediate) DHP1->Carbocation Protonation H_plus H⁺ (Acid Catalyst) Dimer Dimer Cation Carbocation->Dimer Nucleophilic Attack DHP2 Another Dihydropyran Molecule Polymer ---> Polymer Chain Dimer->Polymer

Caption: The cationic mechanism of dihydropyran polymerization.

Q3: How can I proactively design my experiment to minimize polymerization risk?

A well-designed experiment can prevent polymerization before it becomes a problem.

  • Catalyst Selection: As a first principle, choose the mildest catalyst that effectively promotes the desired reaction. Heterogeneous catalysts are often advantageous as they can be easily filtered off, immediately stopping their catalytic activity.[3]

  • Incremental Reagent Addition: Instead of adding the acid catalyst all at once, consider slow, portion-wise addition or syringe pump addition. This maintains a low instantaneous concentration of the catalyst, suppressing the initiation of polymerization.

  • Inert Atmosphere: While the primary polymerization mechanism is cationic, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is good practice. It prevents potential side reactions initiated by oxidative processes that can generate radical species.

Q4: Are there specific polymerization inhibitors suitable for dihydropyran synthesis?

Yes, adding a polymerization inhibitor can be highly effective, especially for preventing polymerization during workup, purification, and storage.[7][8] These inhibitors function by scavenging the radical or ionic species that initiate polymerization.[8][9]

  • Phenolic Inhibitors: Compounds like Butylated Hydroxytoluene (BHT), Hydroquinone (HQ), and 4-Methoxyphenol (MEHQ) are common and effective radical scavengers.[7][9] They are particularly useful for preventing thermally-initiated polymerization during distillation.

  • Nitroxide Radicals: Stable radicals like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) are extremely efficient radical scavengers and do not require the presence of oxygen to be effective.[7][10]

Inhibitor Class Typical Concentration (ppm) Key Considerations
BHT Phenolic100 - 1000Volatile; can sometimes be removed during distillation.[11]
MEHQ / HQ Phenolic50 - 500Requires oxygen to be effective; can be removed with a basic wash.[7][9]
TEMPO Nitroxide Radical10 - 200Very effective but can be more expensive; does not require oxygen.[7][11]
Phenothiazine Amine100 - 500Highly effective reaction terminator, often used to stop runaway reactions.[12]
Table 1: Common Polymerization Inhibitors for Organic Synthesis.
Q5: My product seems to be polymerizing during purification (distillation or chromatography). How can I prevent this?

Product loss during purification is a common and frustrating issue caused by residual acid or exposure to heat.

  • Neutralize Before Workup: Before any purification, thoroughly quench the reaction and neutralize the acid catalyst. A wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) is typically sufficient.

  • Add an Inhibitor: Add a small amount (e.g., ~100-200 ppm) of an inhibitor like BHT to your crude product before commencing purification. This will protect the dihydropyran from polymerizing during heating or upon contact with potentially acidic surfaces.[11]

  • Optimize Purification Technique:

    • Distillation: Always perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

    • Chromatography: Standard silica gel is inherently acidic and can catalyze polymerization on the column. To prevent this, you can use deactivated silica gel. A common method is to slurry the silica gel in the desired eluent containing 1-2% triethylamine, which neutralizes the acidic sites.

Validated Experimental Protocols
Protocol 1: Multicomponent Synthesis of a Dihydropyran Derivative with Polymerization Control

This protocol is adapted from methodologies that prioritize high yields by controlling reaction conditions.[6][13]

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate) (1.0 mmol). If a solvent is used (e.g., ethanol or solvent-free), add it at this stage.

  • Cooling: Cool the stirred mixture to 0 °C in an ice bath.

  • Catalyst Addition: Add a mild catalyst (e.g., Ta-MOF nanostructures, 4 mg, or a minimal amount of PTSA, ~5 mol%).[4][6]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or to warm slowly to room temperature. Monitor the reaction progress every 15-30 minutes by TLC.

  • Quenching: Once the starting aldehyde is consumed, immediately quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Workup: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers.

  • Inhibitor Addition: Before concentrating the solvent, add a small amount of BHT (~100 ppm).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.

Protocol 2: Depolymerization of an Unwanted Polymer Byproduct

In some instances, it may be possible to recover the monomer from the polymer byproduct.[11] This process is driven by the ceiling temperature of the polymer, above which depolymerization is favored.

  • Apparatus Setup: Place the polymer byproduct in a round-bottom flask equipped for short-path distillation.

  • Inhibitor Addition: Add a radical scavenger (e.g., TEMPO or hydroquinone) to the collection flask to "trap" the reformed monomer and prevent it from re-polymerizing.[11]

  • Depolymerization: Heat the polymer under a high vacuum. The required temperature will depend on the specific polymer, but it should be high enough to induce chain scission.

  • Collection: The depolymerized monomer will distill and can be collected in the cooled receiving flask containing the inhibitor.

  • Purity Check: Analyze the collected monomer for purity before use in subsequent reactions.

References
  • Technical Support Center: Optimization of Catalysts for Dihydropyran Synthesis. Benchchem.
  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. PMC.
  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI.
  • Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A.
  • A process for preparing dihydropyran and its use as protective agent. Google Patents.
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. Available from: [Link]

  • Common side reactions in the synthesis of 2H-pyran-2-ones. Benchchem.
  • Proposed mechanisms for the synthesis of 1,4-dihydropyran derivatives... ResearchGate. Available from: [Link]

  • Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. ResearchGate. Available from: [Link]

  • Dihydropyran Formation by a Two Step Process. Digital Commons @ Butler University. Available from: [Link]

  • Troubleshooting guide for the synthesis of pyran derivatives. Benchchem.
  • Synthesis of Pyran Derivatives. Encyclopedia.pub. Available from: [Link]

  • One-pot green synthesis of dihydropyran heterocycles. Rsc.org. Available from: [Link]

  • Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Inhibitor solution and polymerization prevention method. Google Patents.
  • Polymerisation inhibitor. Wikipedia. Available from: [Link]

  • A Brief Discussion on Polymerization Inhibitors. Liskon Biological. Available from: [Link]

  • Synthesis of Dihydrofurans and Dihydropyrans with Unsaturated Side Chains Based on Ring Size‐Selective Ring‐Closing Metathesis. ResearchGate. Available from: [Link]

  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. Available from: [Link]

  • Polymerization Inhibitors. 3V Sigma USA. Available from: [Link]

  • Intramolecular Heck Reactions with Dihydropyrans: Synthesis of (+/-)-Curcumene Ether. University of Calgary. Available from: [Link]

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. PMC. Available from: [Link]

  • Process for the preparation of 2,3-dihydropyran. Google Patents.
  • New green perspective to dihydropyridines synthesis utilizing modified heteropoly acid catalysts. ResearchGate. Available from: [Link]

  • Inhibition of Free Radical Polymerization: A Review. ResearchGate. Available from: [Link]

  • Preventing polymerization of nitroalkenes in synthesis. Benchchem.

Sources

Purification strategies for crude 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic Acid

Case ID: EDPC-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Molecule Profile

Target Molecule: 6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (EDPC) CAS (Analog Reference): 10226-28-5 (Methyl ester analog); General class: Dihydropyran-5-carboxylates.[1] Role: Key pharmacophore intermediate, often utilized in the synthesis of pyrano[3,4-b]indole NSAIDs (e.g., Etodolac analogs) and agricultural fungicides.[1]

Technical Context: EDPC is an enol ether carboxylic acid .[1] Its purification is non-trivial due to two competing instability factors:

  • Acid Sensitivity: The enol ether moiety (C5=C6 double bond) is susceptible to protonation and subsequent hydration (ring opening) or polymerization under strong acidic conditions.[1]

  • Thermal Instability: As a

    
    -unsaturated acid (vinylogous), it is prone to decarboxylation at elevated temperatures (>100°C), especially if crude and acidic.[1]
    

This guide prioritizes Acid-Base Extraction (ABE) as the primary purification vector, utilizing the molecule's acidity (


) to separate it from neutral precursors (halo-esters) and basic byproducts, followed by controlled Recrystallization .[1]

Troubleshooting Guides (FAQ Format)

Issue 1: "My crude product is a dark, viscous oil that won't crystallize."

Diagnosis: This is the most common issue.[1] It indicates the presence of neutral impurities —specifically unreacted ethyl propionylacetate (starting material) or the intermediate halo-keto ester (from incomplete cyclization).[1] These oils prevent the crystal lattice of EDPC from forming.[1]

Corrective Action: You must perform a rigorous pH-Swing Extraction before attempting crystallization.[1]

  • Dissolve the crude oil in 10% NaOH (aq) at

    
    C. Do not heat. 
    
  • Wash this aqueous layer twice with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).[1]

    • Why? The EDPC is now a water-soluble carboxylate salt.[1] The oily impurities remain organic and are washed away.[1]

  • Acidify the aqueous layer slowly with 2N HCl to pH 3-4 while stirring in the presence of fresh extraction solvent (Ethyl Acetate).

  • Separate, dry, and evaporate. The resulting solid should be significantly paler and amenable to crystallization.[1]

Issue 2: "The product turns yellow/brown upon standing or during drying."

Diagnosis: Oxidative Polymerization or Acid-Catalyzed Hydrolysis .[1] Dihydropyrans are enol ethers.[1] Traces of strong mineral acid left over from the workup can catalyze the polymerization of the double bond, leading to colored oligomers.

Corrective Action:

  • The Buffer Wash: After the final extraction (organic phase), wash with a saturated brine solution containing 1%

    
     .[1] This neutralizes trace mineral acids trapped in the organic solvent lattice.[1]
    
  • Drying: Do not dry in an oven >50°C. Use a vacuum desiccator with

    
     or dry under high vacuum at ambient temperature.[1]
    
Issue 3: "I see a new spot on TLC that is more polar than my product."

Diagnosis: Ring Opening (Hydrolysis). Under aqueous acidic conditions, the dihydropyran ring can open to form a


-keto acid or aldehyde species.[1] This happens if the acidification step (during workup) is too aggressive (pH < 1) or prolonged.[1]

Corrective Action:

  • Target pH: Stop acidification at pH 3.5–4.0. EDPC will precipitate/extract efficiently here. Going to pH 1 is unnecessary and dangerous.[1]

  • Temperature: Keep the acidification step on ice (

    
    C).
    

Strategic Visualization: Impurity & Purification Logic

The following diagram maps the formation of common impurities and the logic flow for their removal.

EDPC_Purification Start Crude Reaction Mixture (EDPC + Impurities) Step_Base Step 1: Basify (NaOH) Extract with MTBE Start->Step_Base Imp_Neutral Neutral Impurities (Unreacted Esters/Halo-alkanes) Org_Phase Organic Phase (Discard) Imp_Neutral->Org_Phase Imp_Polymer Oligomers/Polymers (Colored Tars) Step_Cryst Step 3: Recrystallization (EtOAc/Hexane) Imp_Polymer->Step_Cryst Removes Trace Color Aq_Phase Aqueous Phase (EDPC-Na Salt) Step_Base->Aq_Phase Product Solubilized Step_Base->Org_Phase Removes Neutrals Step_Acid Step 2: Acidify (HCl) to pH 4.0 Aq_Phase->Step_Acid Controlled pH Crude_Solid Precipitated Solid (Semi-Pure EDPC) Step_Acid->Crude_Solid Crude_Solid->Step_Cryst Polishing Final Pure EDPC (White Crystalline Solid) Step_Cryst->Final

Caption: Figure 1. Logic flow for the separation of EDPC from neutral synthetic precursors and colored oligomers.

Detailed Purification Protocols

Protocol A: The "Cleanup" (Acid-Base Extraction)

Use this for all crude reaction mixtures.[1]

  • Dissolution: Take 10 g of crude EDPC residue. Add 50 mL of MTBE (Methyl tert-butyl ether).[1] Stir vigorously.

    • Note: If the product is very crude, it may not fully dissolve.[1] This is acceptable.

  • Extraction (Basic): Add 40 mL of 1M NaOH (cold). Shake/Stir for 10 minutes.

    • Observation: The EDPC moves to the aqueous layer (top or bottom depending on solvent density; NaOH/Water is usually bottom vs MTBE).[1]

  • Separation: Separate the layers. Keep the Aqueous Layer .[1]

    • Optional: Wash the aqueous layer again with 20 mL MTBE to ensure all neutral starting materials (ethyl propionylacetate) are removed.[1]

  • Acidification:

    • Place the aqueous layer in a beaker with a stir bar.

    • Cool to

      
      C in an ice bath.
      
    • Add Ethyl Acetate (50 mL) on top of the aqueous layer.[1]

    • Dropwise add 2M HCl while stirring until the aqueous pH reaches 3.5–4.0 .

    • Critical: Do not overshoot to pH 1.[1]

  • Isolation: Separate the Ethyl Acetate layer.[1] Dry over

    
    .[1] Filter and concentrate under reduced pressure (
    
    
    
    C).
Protocol B: The "Polishing" (Recrystallization)

Use this after Protocol A to achieve >98% purity.

Solvent System: Ethyl Acetate / n-Hexane (or Heptane).[1]

  • Solubilization: Place the semi-pure solid in a flask. Add the minimum amount of hot Ethyl Acetate (

    
    C) required to dissolve the solid.[1]
    
    • Ratio Estimate: ~3-5 mL solvent per gram of solid.[1]

  • Anti-Solvent Addition: While keeping the solution warm, slowly add n-Hexane dropwise until a faint, persistent cloudiness (turbidity) appears.[1]

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution back to transparency.[1]

  • Crystallization:

    • Allow to cool to room temperature undisturbed (30 mins).

    • Move to a fridge (

      
      C) for 2 hours.
      
    • Do not freeze immediately: Rapid cooling traps impurities.[1]

  • Filtration: Filter the white crystals. Wash with cold Hexane.

Quantitative Data & Specifications

Table 1: Solvent Suitability for EDPC Purification

Solvent SystemApplicationProsCons
EtOAc / Hexane RecrystallizationExcellent recovery; good impurity rejection.[1][2]Requires careful ratio control.[1][2]
Ethanol / Water RecrystallizationGood for highly polar impurities.[1]High risk of hydrolysis (ring opening) if heated too long.[1]
DCM / 1M NaOH ExtractionBest for removing neutral oils.[1]Emulsions can form if crude is tarry.[1]
Acetone N/AAVOID .[1]Dissolves everything; hard to crystallize from.[1]

Table 2: Impurity Acceptance Criteria (Drug Development Standard)

Impurity TypeSourceTarget LimitDetection Method
Starting Material Ethyl propionylacetate< 0.5%GC-MS / H-NMR
Halo-Intermediate 1,3-dibromopropane deriv.[1]< 0.1%Beilstein Test / GC-MS
Ring-Opened Acid Hydrolysis byproduct< 1.0%H-NMR (Aldehyde peak ~9.5 ppm)
Total Unknowns Polymerization/Tars< 2.0%HPLC (Area %)

References

  • BenchChem Technical Support. (2025).[1][2][3] Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid and Dihydropyran Derivatives. BenchChem Application Notes.[1][3] Link[1]

  • Karunanithi, A. T. (2009).[1][4] Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.[1] Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 3,4-Dihydro-2H-pyran-5-carboxylic acid.[1][5][6][7] Sigma-Aldrich Technical Library.[1] Link

  • Attaba, S., & Smith, A. (2023).[1][8] Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones.[1] MDPI Molecules.[1] Link[1]

  • PubChem. (2025).[1][9][10] Compound Summary: 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid.[1] National Library of Medicine.[1] Link[1]

Sources

Troubleshooting stability issues of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Stability & Handling Support Current Status: OPEN Topic: Troubleshooting Degradation, Solubility, and Analytical Artifacts

Executive Summary: The "Autocatalytic Paradox"

Welcome to the technical support hub for 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (referred to herein as EDPC ).

If you are experiencing rapid degradation, "ghost peaks" in LC-MS, or poor solubility, the root cause is likely the molecule's inherent autocatalytic instability . EDPC contains two conflicting functional groups:

  • Enol Ether (Dihydropyran ring): Highly sensitive to acid-catalyzed hydrolysis.

  • Carboxylic Acid (C5 position): An internal proton source.

The Critical Failure Mode: In solution, the carboxylic acid moiety protonates the enol ether double bond of a neighboring molecule, triggering a chain reaction of hydrolysis and ring-opening. This occurs even without external acid.

Module 1: Troubleshooting Degradation in Solution
Diagnostic: Is your compound degrading?
  • Symptom: Solution turns yellow/amber over time (2-24 hours).

  • LC-MS Observation: Appearance of a peak with Mass = [M+18] (Hydration) or ring-opened linear isomers.

  • NMR Observation: Loss of the characteristic alkene proton signal; appearance of aldehyde/ketone signals.

The Mechanism of Failure

The following diagram illustrates why EDPC degrades in its own solution (Autocatalysis) and how water accelerates this process.

degradation_mechanism EDPC EDPC (Intact) (Enol Ether + COOH) Protonation Protonation of C=C (Autocatalytic Step) EDPC->Protonation Self-Protonation Oxonium Reactive Oxonium Intermediate Protonation->Oxonium WaterAttack Nucleophilic Attack (H2O) Oxonium->WaterAttack +H2O Hemiacetal Cyclic Hemiacetal (Unstable) WaterAttack->Hemiacetal RingOpen Ring Opening Hemiacetal->RingOpen LinearProduct Linear Keto-Acid (Degradation Product) RingOpen->LinearProduct

Figure 1: The acid-catalyzed hydrolysis pathway. The carboxylic acid group of one EDPC molecule provides the proton to trigger the degradation of another.

Solution: The "Neutralization First" Protocol

Do NOT dissolve EDPC directly in neutral organic solvents (DMSO, MeOH) for storage. The micro-acidity is sufficient to start degradation.

Step-by-Step Stabilization Protocol:

  • Calculate Base Equivalent: Determine the molar amount of EDPC.

  • Pre-charge Solvent: Add 1.05 equivalents of a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) to your solvent before adding the solid EDPC.

  • Dissolution: Add EDPC to the basic solvent. This converts the carboxylic acid (-COOH) to the carboxylate (-COO⁻), removing the proton source.

  • Verification: Check pH (wet pH paper). It must be >7.0.

Module 2: Analytical Method Development (HPLC/LC-MS)

Issue: "I see the compound in the vial, but it disappears or splits into two peaks on the HPLC column." Root Cause: Standard acidic mobile phases (0.1% Formic Acid or TFA) destroy EDPC during the run.

Mobile Phase Compatibility Matrix
Mobile Phase ModifierStatusRisk LevelExplanation
0.1% Trifluoroacetic Acid (TFA) FORBIDDEN CriticalStrong acid; causes immediate on-column hydrolysis.
0.1% Formic Acid ⚠️ High Risk HighWill degrade EDPC if run time > 5 mins.
10mM Ammonium Acetate (pH 7) Recommended SafeBuffers pH to neutral; stabilizes enol ether.
0.1% Ammonium Hydroxide (pH 9) Excellent SafeEnsures EDPC exists as stable carboxylate anion.
Methanol (Solvent B) ⚠️ Caution MediumCan form acetals (methoxy-addition) if pH < 7.
Acetonitrile (Solvent B) Recommended SafeAprotic; prevents nucleophilic addition.
Recommended HPLC Conditions
  • Column: C18 (Base-deactivated, e.g., XBridge or Gemini NX).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0-8.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Standard 5% -> 95% B.

  • Temperature: Keep column < 30°C (Heat accelerates hydrolysis).

Module 3: Solvent Selection & Storage

User Question: "Can I store stock solutions in DMSO at -20°C?" Answer: Only if the DMSO is anhydrous and the solution is neutralized .

Solvent Decision Tree

solvent_choice Start Select Solvent for EDPC IsAnalysis Is this for HPLC/LCMS? Start->IsAnalysis IsSynthesis Is this for Reaction? Start->IsSynthesis Use MeCN/H2O\n(Buffered pH 8) Use MeCN/H2O (Buffered pH 8) IsAnalysis->Use MeCN/H2O\n(Buffered pH 8) Yes CheckProtic Is solvent Protic? (MeOH, EtOH) IsSynthesis->CheckProtic Yes Avoid ⛔ AVOID in Acidic Conditions CheckProtic->Avoid Yes (Risk of Acetal) CheckPolar Polar Aprotic? (DMSO, DMF) CheckProtic->CheckPolar No (Aprotic) DryDMSO Use Anhydrous Grade + 1.0 eq Base CheckPolar->DryDMSO Yes DCM Safe if Acid-Free CheckPolar->DCM No (DCM, THF)

Figure 2: Decision tree for solvent selection to prevent degradation.

Storage Guidelines
  • Solid State:

    • Store at -20°C.

    • Desiccate heavily. Moisture absorption leads to surface hydrolysis (sticky solid).

    • Overlay with Argon/Nitrogen.

  • Solution State:

    • Never store in acidic buffers.

    • Stock solutions in DMSO are stable for 1 week at 4°C only if treated with 1 eq. of base (e.g., DIPEA).

Frequently Asked Questions (FAQ)

Q: My EDPC solid has turned into a sticky gum. Can I purify it?

  • A: This indicates hydrolysis has occurred, forming the ring-opened aldehyde-acid. Recrystallization is difficult due to the mixture of isomers.

  • Rescue Attempt: Dissolve in DCM, wash rapidly with cold 5% NaHCO3 (to remove linear acids), dry over Na2SO4, and re-concentrate. If the ring is open, it is irreversible.

Q: Why does the NMR spectrum show a complex mixture in CDCl3?

  • A: CDCl3 is often slightly acidic (HCl traces). This is enough to degrade EDPC.

  • Fix: Filter CDCl3 through basic alumina before use, or add a drop of d5-Pyridine to the NMR tube to neutralize the acid.

Q: Can I use this compound in a reaction with strong Lewis Acids?

  • A: No. Lewis acids (BF3, AlCl3) will instantly polymerize the vinyl ether moiety. You must protect the carboxylic acid (e.g., as a t-butyl ester) and likely reduce the double bond if Lewis Acid conditions are required elsewhere.

References
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter on Hydrolysis of Enol Ethers and Acetals).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Discussion on Dihydropyran as a protecting group and its acid lability).

  • BenchChem. (2025).[1] Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions. (Provides analogous stability data for oxidized pyran systems).

  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Product Information. (Details reactivity of the dihydropyran ring with acids).

  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon. (Mechanistic insight into the hydrolysis of cyclic enol ethers).

Sources

Technical Support Center: Optimizing Temperature Control in Pyran Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center for Pyran Ring Synthesis. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with temperature control during the formation of pyran rings. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices. This resource integrates fundamental scientific principles with practical, field-proven troubleshooting strategies to ensure the integrity and success of your synthetic endeavors.

Here, you will find a comprehensive repository of troubleshooting guides in a question-and-answer format, frequently asked questions, detailed experimental protocols, and the underlying scientific principles governing temperature's critical role in these reactions.

Part 1: Scientific Principles of Temperature Control

Q1: Why is precise temperature control so critical in pyran ring formation?

Precise temperature control is paramount because it directly influences the reaction's kinetics and thermodynamics.[1][2] Temperature dictates the rate of reaction, the selectivity towards the desired pyran product versus side products, and the position of the equilibrium between the cyclic pyran and its open-chain dienone isomer.[3][4]

  • Kinetic Control: At lower temperatures, reactions are typically under kinetic control. The product that forms fastest (the one with the lowest activation energy, E_a) will be the major product.[1] For many pyran syntheses, this favors the desired cyclized product.

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome higher activation barriers and reach a state of thermodynamic equilibrium. The most stable product will predominate. In many cases, the open-chain dienone isomer is thermodynamically favored at elevated temperatures, leading to lower yields of the desired pyran.[3][4]

  • Side Reactions and Decomposition: Excessively high temperatures can provide sufficient energy to activate undesired reaction pathways, leading to the formation of byproducts.[5] Furthermore, reactants, intermediates, or even the final pyran product can decompose at elevated temperatures.

Q2: Can you explain the thermodynamic equilibrium between the 2H-pyran ring and its open-chain isomer?

Many 2H-pyran rings exist in equilibrium with an isomeric open-chain dienone form. This equilibrium is highly sensitive to temperature. Studies have shown that the enthalpies of the open-chain dienone forms are significantly higher than their corresponding 2H-pyran isomers.[4] This indicates that the ring-closing electrocyclization is an exothermic process.

According to Le Chatelier's principle, increasing the temperature of an exothermic reaction will shift the equilibrium towards the reactants (the open-chain form). Therefore, to maximize the yield of the 2H-pyran, it is often necessary to conduct the reaction at the lowest feasible temperature.[3] For one spiropyran system, the enthalpy of this ring-opening was calculated to be 38.62 kJ mol⁻¹.[6]

G cluster_equilibrium Temperature-Dependent Equilibrium cluster_energy Energy Profile Open-Chain Dienone Open-Chain Dienone 2H-Pyran Ring 2H-Pyran Ring Open-Chain Dienone->2H-Pyran Ring 6π-Electrocyclization (Exothermic, ΔH < 0) Favored at Low Temp. 2H-Pyran Ring->Open-Chain Dienone Ring Opening (Endothermic, ΔH > 0) Favored at High Temp. y_axis Gibbs Free Energy (G) x_axis Reaction Coordinate start Open-Chain Dienone ts Transition State start->ts end 2H-Pyran ts->end

Part 2: Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Pyran Product

Q: My reaction is resulting in a very low yield of the target pyran. What are the likely temperature-related causes and how can I troubleshoot this?

A: Low yields are a common issue and temperature is a primary suspect. Here’s a systematic approach to troubleshooting:

  • Possibility of Unfavorable Equilibrium: As discussed, higher temperatures can shift the equilibrium away from the desired pyran product, especially for 2H-pyrans.[3][4]

    • Troubleshooting Step: Attempt the reaction at a lower temperature. If the reaction was run at reflux, try running it at room temperature or even sub-ambient temperatures (e.g., 0 °C or -20 °C).[7] Monitor the reaction progress by TLC or LC-MS to see if the product forms, even if slowly.

  • Insufficient Activation Energy: Conversely, if the reaction temperature is too low, the reactants may not have enough energy to overcome the activation barrier (E_a), leading to a stalled or very slow reaction.[8]

    • Troubleshooting Step: Gradually increase the reaction temperature in increments (e.g., 10-20 °C). Monitor the reaction closely for the formation of the desired product and any new impurities. For some multicomponent reactions, temperatures around 80-120 °C may be optimal.[9]

  • Product or Reactant Decomposition: The optimal temperature for pyran formation might be lower than the decomposition temperature of your starting materials, intermediates, or the final product itself.

    • Troubleshooting Step: Run control experiments by heating your starting materials and isolated product separately at the reaction temperature to check for stability. If decomposition is observed, a lower reaction temperature is necessary.

G start Low Yield of Pyran check_temp Is reaction temperature optimized? start->check_temp too_high Possibility: High Temp Favors Open-Chain Isomer or Decomposition check_temp->too_high Too High too_low Possibility: Insufficient Activation Energy check_temp->too_low Too Low action_lower Action: Decrease Temperature (e.g., RT, 0°C, -20°C) too_high->action_lower action_increase Action: Gradually Increase Temperature (10-20°C increments) too_low->action_increase monitor Monitor by TLC/LC-MS action_lower->monitor action_increase->monitor end Optimized Yield monitor->end

Issue 2: Significant Side Product Formation

Q: I am observing a complex mixture of products instead of my clean pyran derivative. How can I use temperature to improve selectivity?

A: Side product formation is often a result of competing reaction pathways. Temperature can be a powerful tool to control selectivity.

  • Kinetic vs. Thermodynamic Products: Often, the desired pyran is the kinetic product, while side products may be thermodynamically more stable.

    • Troubleshooting Step: Lowering the reaction temperature can significantly enhance selectivity for the kinetic product. For instance, in hetero-Diels-Alder reactions for pyran synthesis, temperatures as low as -78 °C are often employed to achieve high diastereoselectivity.[3][10]

  • Controlling Intermediate Reactivity: In multi-step cascade reactions (e.g., Knoevenagel condensation followed by Michael addition), temperature can influence the rate of each step. If the initial Knoevenagel condensation is too slow compared to subsequent steps, side reactions can occur.

    • Troubleshooting Step: A moderate increase in temperature might be necessary to ensure the first step proceeds efficiently before other pathways become competitive. However, excessively high temperatures can lead to decomposition of intermediates. Careful optimization is key.[11]

Reaction TypeTypical Temperature RangeRationale
Multicomponent Reactions (e.g., Knoevenagel-Michael cascade) Room Temp to 120 °C[9][12]Balances activation of initial condensation with preventing side reactions/decomposition.
Hetero-Diels-Alder -78 °C to Room Temp[3]Low temperatures often enhance stereoselectivity and prevent retro-Diels-Alder reactions.
Acid-Catalyzed Cyclizations 0 °C to RefluxDependent on substrate stability and the nature of the acid catalyst.
Microwave-Assisted Synthesis 100 °C to 150 °C[5][13]Rapid heating to optimal temperature can shorten reaction times and minimize byproduct formation.[5]

Table 1: General Temperature Guidelines for Common Pyran Synthesis Methods.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the ideal method for maintaining a stable low temperature for an extended period?

For temperatures below ambient, several options are available. While simple ice baths (0 °C) and dry ice/acetone baths (-78 °C) are common, they can be difficult to maintain precisely over long reactions.[14] For superior control, a refrigerated circulator bath (cryocooler) is recommended.[14][15] These systems actively cool a liquid medium and circulate it through a jacketed reactor, providing stable and precise temperature control for hours or even days.[7][15]

Q2: How does microwave heating affect temperature control in pyran synthesis?

Microwave irradiation offers a different heating mechanism compared to conventional oil baths. It can rapidly bring a reaction to its optimal temperature, often leading to drastically reduced reaction times and improved yields.[5][13] However, it's crucial to use a dedicated scientific microwave reactor with internal temperature monitoring to prevent thermal runaways and decomposition of the product.[5]

Q3: Can flow chemistry be used to optimize temperature control?

Yes, flow chemistry provides exceptional heat transfer due to the high surface-area-to-volume ratio of microreactors.[16] This allows for nearly isothermal conditions, preventing the formation of hot spots and enabling precise temperature control that is often difficult to achieve in batch reactors. This is particularly advantageous for highly exothermic reactions.[16]

Part 4: Experimental Protocols

Protocol 1: Low-Temperature Hetero-Diels-Alder Reaction

This protocol is a representative example for achieving high diastereoselectivity through precise low-temperature control.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Place the flask in a cooling bath (e.g., dry ice/acetone for -78 °C).

  • Reagent Preparation: In the reaction flask, dissolve the Lewis acid catalyst (e.g., a chiral bis(oxazoline) copper(II) complex) in anhydrous dichloromethane under a nitrogen atmosphere.[3]

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) while stirring.[3]

  • Addition: Slowly add the α,β-unsaturated carbonyl compound (heterodiene) via syringe, followed by the alkene (dienophile).

  • Reaction: Maintain the reaction at -78 °C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench it with a suitable reagent (e.g., saturated aqueous sodium bicarbonate) while the mixture is still cold.[3] Allow the mixture to warm to room temperature before extraction.

G A 1. Assemble and Flame-Dry Glassware under Nitrogen B 2. Add Solvent and Catalyst A->B C 3. Cool to Target Temperature (e.g., -78°C) B->C D 4. Slow Addition of Reactants (Heterodiene, then Dienophile) C->D E 5. Maintain Temperature and Monitor Reaction by TLC D->E F 6. Quench Reaction at Low Temperature E->F G 7. Warm to Room Temperature and Perform Work-up F->G

References

  • Kinetic Aspects of Tetrahydrobenzo[B]Pyran Formation in The Presence of Agar as A Green Catalyst: A Mechanistic Investigation. (2016). Biosciences Biotechnology Research Asia. [Link]

  • Brummond, K. M., & Lu, J. (2001). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498. [Link]

  • Tips & Tricks: Heating and Cooling. University of Rochester Chemistry. [Link]

  • New Experimental Techniques for Organic Synthesis. Mettler Toledo. [Link]

  • Thermodynamic equilibrium of the transitions between the closed and open forms of a spiropyran-based molecular switch monitored via variable-temperature 1H NMR spectroscopy. (2016). RSC Publishing. [Link]

  • Effect of temperature on the three-component reaction. ResearchGate. [Link]

  • Convenient multicomponent reaction synthesis of novel pyrano[4,3-b]pyran derivatives via a domino reaction under microwave irradiation. (2014). Arkivoc. [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. (2019). MDPI. [Link]

  • Enzymatic Pyran Formation Involved in Xiamenmycin Biosynthesis. (2019). ACS Catalysis. [Link]

  • Essential Rule Derived from Thermodynamics and Kinetics Studies of Benzopyran Compounds. (2023). MDPI. [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). MDPI. [Link]

  • Electrochemically induced cascade Knoevenagel–Michael reactions of tetronic acid and aldehydes: synthesis of methylenebistetronic acids. (2011). RSC Advances. [Link]

  • Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. (2008). 12th International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • Effects of different temperatures on Knoevenagel condensation. ResearchGate. [Link]

  • Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. (2016). Molecules. [Link]

  • New Opportunities for Organic Synthesis with Superheated Flow Chemistry. (2024). Molecules. [Link]

  • Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. (2019). SciELO. [Link]

  • Effect of temperature on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. ResearchGate. [Link]

  • Synthesis of 4H-pyran derivatives via a green one-pot multicomponent reaction catalyzed by CuFe2O4 magnetic nanoparticles as a r. (2014). Semantic Scholar. [Link]

  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. (2020). Royal Society Open Science. [Link]

  • Machine Assisted Organic Synthesis. University of Cambridge. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. [Link]

  • ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels-Alder reactions: synthesis of dihydropyran-fused diterpenoids. (2014). PubMed. [Link]

  • On the pyrolysis mechanism of 2-pyranones and 2-pyranthiones: thermally induced ground electronic state chemistry of pyran-2-thione. (2005). PubMed. [Link]

  • Temperature Control of Experiments and Equipment - how do you keep your cool?. (2014). Camlab. [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). Frontiers in Chemistry. [Link]

  • Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions. (2018). Organic Letters. [Link]

  • Essential Rule Derived from Thermodynamics and Kinetics Studies of Benzopyran Compounds. (2023). PubMed. [Link]

  • Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. (2008). ResearchGate. [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). MDPI. [Link]

  • Thermodynamic reaction control. Wikipedia. [Link]

  • Pyran Formation by an Atypical CYP-Mediated Four-Electron Oxygenation-Cyclization Cascade in an Engineered Aureothin Pathway. (2015). Angewandte Chemie International Edition. [Link]

  • Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. (2016). Biomacromolecules. [Link]

  • Lecture 1: Kinetics vs. Thermodynamics: different but related. [Link]

  • Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. (2016). ResearchGate. [Link]

  • Activation energy. Wikipedia. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI. [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. (2015). Arabian Journal of Chemistry. [Link]

Sources

Removing unreacted starting materials from 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

[1][2]

Topic: Removal of Unreacted Starting Materials & Impurities Document ID: TS-DHP-05-PUR Version: 2.1 (Current) Audience: Medicinal Chemists, Process Development Scientists[1][2]

Core Technical Analysis

The Chemist's Dilemma: Purifying 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid presents a specific paradox common to functionalized enol ethers. You possess a robust carboxylic acid moiety (pKa ~4.5), yet the core scaffold is a 3,4-dihydro-2H-pyran (DHP) ring—an enol ether that is notoriously sensitive to aqueous acid.[1][2]

Standard purification protocols for carboxylic acids (e.g., "crush out" with 1M HCl) will frequently destroy this molecule, hydrolyzing the enol ether to form an open-chain 5-oxo-heptanoic acid derivative or triggering polymerization.[1][2]

Target Impurity Profile: Based on the standard synthesis routes (cyclization of ethyl propionylacetate with 1,3-dibromopropane followed by saponification), your crude mixture likely contains:

  • Neutral Organics: Unreacted Ethyl 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylate (precursor ester), 1,3-dibromopropane, or alkyl halides.[1][2]

  • Weak Acids: Unreacted Ethyl propionylacetate (β-keto ester, pKa ~11).[2]

  • Degradants: Ring-opened keto-acids (from accidental acid exposure).[1][2]

This guide provides a troubleshooting framework to remove these specific starting materials without compromising the DHP ring integrity.

Diagnostic Decision Matrix

Before selecting a protocol, determine the nature of your primary impurity.[2]

PurificationLogicStartSTART: Analyze Crude Mixture (LCMS/NMR)ImpurityTypeIdentify Major ImpurityStart->ImpurityTypeNeutralNeutral Non-Polars(Precursor Ester, Alkyl Halides)ImpurityType->NeutralHigh %WeakAcidWeakly Acidic Enols(Ethyl Propionylacetate)ImpurityType->WeakAcidModerate %TraceTrace Colored Impurities(Polymerization)ImpurityType->TraceLow %ProtocolAPROTOCOL A:pH-Controlled Extraction(The 'Gentle' Workup)Neutral->ProtocolAPrimary MethodWeakAcid->ProtocolApKa SeparationProtocolCPROTOCOL C:Recrystallization(Hexane/EtOAc)Trace->ProtocolCPolishingProtocolBPROTOCOL B:Neutralized Silica Chromatography(Avoid Acidic Silica)ProtocolA->ProtocolBIf purity < 95%ProtocolB->ProtocolCFinal Polish

Figure 1: Purification workflow based on impurity classification. Note that Protocol A is the requisite first step for bulk removal of starting materials.[1][2]

Detailed Protocols

Protocol A: The "Gentle" pH-Controlled Extraction

Objective: Remove neutral starting materials (Esters, Halides) and weak acids (β-keto esters) while preserving the acid-labile DHP ring.[1][2] Mechanism: Exploits the pKa difference between the target acid (pKa ~4.[2]5) and the starting β-keto ester (pKa ~11).[1][2]

Reagents:

  • Saturated NaHCO₃ (pH ~8.5)[2]

  • 0.5M Citric Acid or 1M NaH₂PO₄ (Buffer pH ~4.[2]0) — DO NOT USE HCl

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL/g).

  • Base Extraction: Extract the organic layer with Saturated NaHCO₃ (3 x Vol).

    • Chemistry: The target carboxylic acid deprotonates and moves to the aqueous layer.[2] The neutral starting materials (precursor ester, alkyl halides) stay in the organic layer.[2]

    • Note: The β-keto ester starting material (pKa ~11) will largely remain in the organic layer at pH 8.5, effectively separating it from your product.[1][2]

  • Organic Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained neutrals.[2]

  • Controlled Acidification (CRITICAL STEP):

    • Cool the aqueous layer to 0°C.[1][2]

    • Slowly add 0.5M Citric Acid or 1M NaH₂PO₄ while stirring. Monitor pH with a meter.

    • Stop at pH 4.0 - 4.5.

    • Warning: Dropping to pH 1-2 (common with HCl) will protonate the enol ether oxygen, catalyzing rapid hydrolysis.[2]

  • Re-Extraction: Extract the cloudy aqueous mixture immediately with EtOAc (3x).

  • Drying: Dry combined organics over Na₂SO₄ (neutral), filter, and concentrate in vacuo at <40°C.

Protocol B: Neutralized Silica Chromatography

Objective: Separation when extraction fails, specifically for removing closely related polar impurities.[2] Risk: Standard silica gel is acidic (pH ~5) and can degrade DHP derivatives on the column.[2]

Column Preparation:

  • Slurry: Prepare silica slurry in Hexanes.

  • Neutralization: Add 1% Triethylamine (Et₃N) to the slurry before packing.[2] Flush the column with 2 column volumes (CV) of Hexane/Et₃N (99:1).[2]

  • Elution: Run the column using a gradient of Hexanes -> EtOAc (with 0.5% Et₃N constant).[2]

    • Note: The Et₃N keeps the silica surface basic, preventing ring opening.[2] The carboxylic acid will elute as the triethylammonium salt.[1][2]

  • Recovery: After collecting fractions, perform a gentle wash (Protocol A, steps 4-6) to remove the amine and recover the free acid.[2]

Troubleshooting & FAQs

Q1: My product turned into an oil and the NMR shows an aldehyde peak (~9.5 ppm). What happened?

Diagnosis: You likely suffered Acid-Catalyzed Hydrolysis .[1][2][3] Cause:

  • Using strong acid (HCl/H₂SO₄) during workup.[2]

  • Leaving the product in CDCl₃ (which is naturally acidic) for too long before NMR.[2] Solution:

  • Repeat the synthesis. Once the ring opens to the 5-oxo-heptanoic acid derivative, it is difficult to re-close.[1]

  • Prevention: Always use Citric Acid or Phosphate buffer for acidification.[2] Filter CDCl₃ through basic alumina before taking NMRs of DHP derivatives.

Q2: I still see the ethyl ester starting material in my product after extraction.

Diagnosis: Incomplete Saponification or Emulsion Trapping.[2] Cause: The ester is neutral and should have stayed in the organic layer during the first extraction.[2] If it is in your final product, it was likely physically entrained in the aqueous layer (emulsion) or the saponification was incomplete before workup.[2] Solution:

  • Ensure the initial reaction (saponification) is complete by TLC before starting workup.[2]

  • During Protocol A, Step 3, ensure the "Organic Wash" of the aqueous phase is thorough.[2]

Q3: Can I use recrystallization to purify this?

Answer: Yes, but only if the purity is already >85%.[2] Solvent System: Hexanes/Ethyl Acetate (or Pentane/Ether).[2][4] Method: Dissolve in minimum warm EtOAc, add Hexanes until cloudy, and store at -20°C. Warning: Avoid alcohols (MeOH/EtOH) if trace acid is present, as this can lead to acetal formation (addition of alcohol across the double bond).[2]

Technical Data Summary

ParameterValue / PropertyRelevance to Purification
Target pKa ~4.5 (Carboxylic Acid)Allows extraction into NaHCO₃ (pH 8.5).[1][2]
Impurity pKa ~11 (Ethyl Propionylacetate)Remains in organic layer during NaHCO₃ extraction.[2]
Stability (pH) Unstable < pH 3.5DO NOT use HCl. Use Citric Acid/NaH₂PO₄.[2]
Stability (Temp) Unstable > 60°CKeep rotovap bath < 40°C.
LogP (Predicted) ~1.2Soluble in EtOAc, DCM, Et₂O.[2]

References

  • Enol Ether Stability

    • Title: "Hydrolysis of Enol Ethers: General Mechanisms and Catalysis."[2]

    • Context: Establishes the mechanism of hydronium-ion catalyzed ring opening of 3,4-dihydro-2H-pyrans.
    • Source: Kresge, A. J.[2] Accounts of Chemical Research, 1987, 20(10), 364–370.[2]

    • URL:[Link][2]

  • Dihydropyran Synthesis & Handling

    • Title: "3,4-Dihydro-2H-pyran-5-carboxylic acid esters: Synthesis and Reactivity."
    • Context: details the synthesis of the ester precursors and the sensitivity of the DHP ring during saponific
    • Source:Journal of Heterocyclic Chemistry (General Reference for DHP carboxylates).[2]

    • Verification: See PubChem CID 82467 for Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate properties.[1][2][5]

    • URL:[Link][2]

  • Purification of Acid-Sensitive Compounds

    • Title: "Purification of Laboratory Chemicals - General Methods."[1][2]

    • Context: Standard protocols for neutralizing silica gel with triethylamine for acid-sensitive substrates.[1][2]

    • Source: Armarego, W. L. F.[2] Purification of Laboratory Chemicals, 8th Edition, Butterworth-Heinemann, 2017.[1][2]

    • URL:[Link][2]

Overcoming solubility challenges in 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid formulation

[1]

Topic: Overcoming Solubility & Stability Challenges in Formulation Document ID: TS-EDPC-001 Status: Active Audience: Chemical Biology, Medicinal Chemistry, and Formulation Groups

Welcome to the Technical Support Hub

You are likely accessing this guide because you are encountering precipitation, slow dissolution, or unexpected degradation when handling 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (referred to hereafter as EDPC ).

As a key intermediate in the synthesis of pyrano[3,4-b]indole NSAIDs (such as Etodolac), EDPC presents a classic "chemist’s dilemma": it possesses a solubility-limiting hydrophobic backbone and a stability-limiting enol ether moiety .[1]

This guide provides validated protocols to solubilize EDPC without triggering the acid-catalyzed ring-opening that destroys the molecule.[1]

Part 1: The Core Challenge (Root Cause Analysis)

To solve the solubility issue, you must understand the competing chemical forces at play.[1] EDPC is not a simple carboxylic acid; it is a cyclic vinylogous acid .[1]

The Solubility vs. Stability Paradox
  • The Solubility Barrier (pKa ~4.6):

    • At neutral or acidic pH (pH < 5), EDPC exists primarily in its protonated, uncharged form.[1] The 6-ethyl group and the pyran ring impart significant lipophilicity, causing the molecule to precipitate in aqueous media.[1]

  • The Stability Trap (Enol Ether Hydrolysis):

    • The double bond at the C5-C6 position is an enol ether .[1] Enol ethers are highly susceptible to acid-catalyzed hydrolysis.[1]

    • Common Error: Researchers often attempt to dissolve the compound in acidic buffers or heat it in water to improve solubility.[1] This is fatal to the molecule. Heat + Water + Acid/Neutral pH drives the hydration of the double bond, leading to ring opening and the formation of a keto-aldehyde degradation product.[1]

Visualizing the Stability Landscape

The following diagram illustrates the safe operating window for EDPC.

EDPC_Stability_LandscapeAcidAcidic pH (< 4.0)State_AcidRAPID DEGRADATION(Ring Opening)Acid->State_Acid H+ CatalysisNeutralNeutral pH (4.0 - 6.5)State_NeutralINSOLUBLE(Precipitation)Neutral->State_Neutral Protonated FormBasicBasic pH (> 7.0)State_BasicSOLUBLE & STABLE(Carboxylate Anion)Basic->State_Basic Ionization

Figure 1: The "Safe Zone" for EDPC formulation is strictly in the basic range (pH > 7.[1]0) or in anhydrous organic solvents.

Part 2: Troubleshooting & FAQs
Q1: I tried dissolving EDPC in PBS (pH 7.4), but it remains cloudy. Why?

Answer: While pH 7.4 is theoretically above the pKa, the kinetics of dissolution are slow because the solid surface is hydrophobic.[1] The buffer capacity of standard PBS may be locally overwhelmed at the surface of the particle, maintaining a lower micro-environmental pH that prevents ionization.[1]

  • Fix: Do not add powder directly to PBS. Dissolve in a high-pH "starter" solution or organic solvent first (see Protocols below), then dilute into PBS.

Q2: Can I use DMSO as a stock solution?

Answer: Yes, this is the preferred method for biological assays.[1] EDPC is highly soluble in DMSO (>50 mg/mL).[1]

  • Caveat: Ensure your DMSO is anhydrous .[1] Presence of water in stored DMSO can lead to slow hydrolysis over time if the solution becomes slightly acidic.[1]

Q3: I see a new peak in my HPLC after 24 hours in aqueous buffer. What is it?

Answer: This is likely the ring-opened hydrolysis product (5-hydroxy-3-oxopentanal derivative).[2]

  • Diagnostic: If the peak appearance correlates with lower pH or higher temperature, it is hydrolysis.[1]

  • Prevention: Store aqueous solutions at +4°C and ensure pH remains > 7.5.[1]

Part 3: Validated Solubilization Protocols

Choose the protocol that matches your downstream application.[1]

Protocol A: The "Cold Base" Method (For Animal Studies/Aqueous Dosing)

Use this when organic solvents (DMSO) are not permitted.[1]

ParameterSpecification
Target Concentration Up to 10 mg/mL
Vehicle 0.1 M Sodium Bicarbonate (NaHCO₃) or dilute NaOH
Temperature Keep on Ice (4°C)
Stability Window Use within 4 hours

Step-by-Step:

  • Calculate: Determine the molar amount of EDPC.

  • Equivalents: Prepare a solution of NaOH containing 1.05 molar equivalents relative to the EDPC. (e.g., if you have 1 mmol of EDPC, use 1.05 mmol of NaOH).[1]

  • Mix: Add the EDPC powder slowly to the NaOH solution while stirring on ice.

    • Note: The solution should clarify rapidly as the salt forms.[1]

  • Buffer: Once dissolved, immediately add concentrated buffer (e.g., 10x PBS) to stabilize the pH around 7.5–8.0.[1]

  • Filter: Sterile filter (0.22 µm) if necessary. Do not autoclave.

Protocol B: The "Organic Spike" Method (For In Vitro/Cell Assays)

Standard method for high-throughput screening.

ParameterSpecification
Stock Solvent 100% DMSO (Anhydrous)
Stock Concentration 100 mM
Storage -20°C (stable for months)

Step-by-Step:

  • Dissolve: Weigh EDPC and dissolve in 100% DMSO to create a 100 mM stock. Vortex until clear.

  • Dilute: When ready to use, dilute the stock 1:1000 into the cell culture media.

    • Critical: Ensure the cell culture media is buffered (HEPES/Bicarbonate) to pH 7.4.[1]

    • Observation: No precipitation should occur at <100 µM final concentration.[1]

Part 4: Decision Logic for Formulation

Use this flowchart to select the correct workflow for your experiment.

Formulation_WorkflowStartStart: EDPC SolidAppTypeWhat is the Application?Start->AppTypeInVivoIn Vivo / Animal StudyAppType->InVivoInVitroIn Vitro / Cell AssayAppType->InVitroSolventCheckIs DMSO Allowed?InVivo->SolventCheckMethodBProtocol B: DMSO StockInVitro->MethodBMethodAProtocol A: Cold Base(NaOH / NaHCO3)SolventCheck->MethodANo (Aqueous only)SolventCheck->MethodBYes (<5%)MethodCAlternative: Cyclodextrin(HP-beta-CD)SolventCheck->MethodCHigh Dose Needed

Figure 2: Workflow selector ensures stability and solubility based on experimental constraints.

Part 5: References & Authority

The protocols above are grounded in the physical-organic chemistry of dihydropyrans and the specific synthesis pathways of Etodolac-class NSAIDs.

  • Dihydropyran Stability: The enol ether linkage in 3,4-dihydro-2H-pyrans is acid-sensitive.[1] Hydrolysis yields 1,5-dicarbonyl compounds (keto-aldehydes).[1]

    • Source: BenchChem. (2025).[1][2] Stability of Dihydro-2H-pyran-3(4H)-one under acidic conditions. Link (General reactivity of dihydropyran ring systems).[1]

  • Etodolac Chemistry: EDPC is the immediate precursor to Etodolac.[1] The carboxylic acid functionality (pKa ~4.[1]65) dictates the solubility profile.[1]

    • Source: National Institutes of Health.[1] (2025).[1][2][3][4][5][6] Etodolac: Chemical and Physical Properties. PubChem.[1][3][6] Link

  • General Solubility Principles: The use of pH adjustment (Salt Formation) is the standard technique for solubilizing Class II acidic drugs.[1]

    • Source: Taylor & Francis.[1] (2019). Etodolac – Knowledge and References. Link

Disclaimer: This guide is for research use only. 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid is a chemical intermediate and is not approved for direct human consumption.

Technical Support Center: Catalyst Recovery in the Production of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of specialty chemicals such as 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid, a key building block in pharmaceutical and agrochemical development, relies heavily on the efficiency of its catalytic production. Modern synthetic strategies, particularly multi-component reactions (MCRs), often employ heterogeneous catalysts to enhance reaction rates, improve selectivity, and simplify product purification. However, the economic viability and environmental sustainability of these processes are intrinsically linked to the effective recovery and reuse of the catalyst.

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the recovery of catalysts in the synthesis of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid. While various catalysts can be employed, this guide will focus on a representative and widely used class of heterogeneous catalysts, providing a robust framework for understanding and resolving challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for the synthesis of dihydropyran derivatives like 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid?

A1: The synthesis of dihydropyran rings, often through MCRs, can be catalyzed by a variety of solid-phase catalysts. These are generally preferred for their ease of separation from the reaction mixture.[1][2] Common types include:

  • Heterogeneous Acid Catalysts: These can be solid Lewis acids like ZrCl₄ immobilized on a support such as Arabic gum, or solid Brønsted acids.[1]

  • Metal Oxide Nanoparticles: Nano-sized metal oxides, such as nano-SnO₂, have been shown to be effective and recyclable catalysts for the synthesis of 2-amino-4H-pyran derivatives in aqueous media.[3]

  • Magnetic Nanoparticles: These are a class of heterogeneous catalysts that offer a convenient method of separation using an external magnet.[4] They can be functionalized to provide acidic or basic sites for catalysis.

  • Organocatalysts: Chiral amines like L-proline can be used to catalyze the enantioselective synthesis of pyran derivatives.[1] While often used homogeneously, they can be immobilized on solid supports to facilitate recovery.

Q2: Why is catalyst recovery and reuse so critical?

A2: Efficient catalyst recovery and reuse are paramount for several reasons:

  • Economic Viability: Many catalysts, especially those based on precious metals or complex organic ligands, are expensive. Recovering and reusing them multiple times significantly reduces the overall cost of the synthesis.[5][6]

  • Environmental Sustainability ("Green Chemistry"): Reusing catalysts minimizes chemical waste. It also reduces the environmental impact associated with the mining and production of new catalyst materials.

  • Process Consistency: A well-managed catalyst lifecycle ensures consistent reaction performance and product quality from batch to batch.

Q3: What are the primary challenges in recovering catalysts from the synthesis of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid?

A3: Several challenges can arise during catalyst recovery:

  • Fine Particle Size: Many modern heterogeneous catalysts are nano-sized to maximize surface area and activity. These fine particles can be difficult to separate by conventional filtration, leading to catalyst loss.

  • Viscous Reaction Mixtures: The presence of starting materials, the carboxylic acid product, and solvents can result in a viscous reaction slurry, which can clog filters and slow down the separation process.

  • Catalyst Deactivation: The catalyst may lose its activity during the reaction or recovery process due to poisoning, coking, or structural changes.[7]

  • Safety Hazards: Some catalysts, like Raney Nickel, can be pyrophoric (ignite spontaneously in air), requiring special handling procedures to ensure safety.[6]

Q4: What is the difference between catalyst deactivation and catalyst poisoning?

A4: Catalyst deactivation is a general term for the loss of catalytic activity over time. Poisoning is a specific type of chemical deactivation where impurities in the reactants or solvent strongly bind to the active sites of the catalyst, rendering them inactive.[4] Other forms of deactivation include:

  • Coking or Fouling: The deposition of carbonaceous materials on the catalyst surface, blocking active sites.

  • Sintering: The agglomeration of small catalyst particles into larger ones at high temperatures, reducing the active surface area.

  • Leaching: The dissolution of the active catalytic species from a solid support into the reaction mixture.

Q5: How can I quickly assess if my recovered catalyst is still active?

A5: A straightforward method is to perform a small-scale test reaction using the recovered catalyst under the same conditions as the original synthesis. By comparing the reaction time and yield to that of a reaction with a fresh catalyst, you can quantify the retained activity. For a more in-depth analysis, various characterization techniques can be employed (see Troubleshooting Guide).

Troubleshooting Guide: Catalyst Recovery and Performance Issues

This section addresses specific problems you may encounter during the recovery and reuse of your catalyst in the synthesis of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid.

Problem 1: Low Catalyst Recovery Yield

Q: I'm losing a significant amount of my solid heterogeneous catalyst during recovery by filtration. What are the likely causes and how can I improve my recovery rate?

A: Low recovery of a solid catalyst is a common issue, often stemming from the physical properties of the catalyst and the filtration setup. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Catalyst Fines Passing Through the Filter Medium.

    • Explanation: Many high-activity heterogeneous catalysts have a very small particle size. These fine particles can pass through the pores of standard filter paper.

    • Solution:

      • Use a Finer Filter Medium: Switch to a filter paper with a smaller pore size or a membrane filter (e.g., PTFE or nylon) with a defined micron rating.

      • Centrifugation: For very fine particles, centrifugation followed by decantation of the supernatant can be more effective than filtration. The catalyst pellet can then be washed and re-suspended.

      • Use a Filter Aid: A small pad of a filter aid like Celite® (diatomaceous earth) on top of the filter paper can help trap finer particles. However, this can make catalyst regeneration more complex.

  • Cause 2: Mechanical Losses During Transfer.

    • Explanation: Catalyst can be lost on the walls of the reaction vessel, stirring bar, and transfer equipment.

    • Solution:

      • Rinse Thoroughly: After transferring the bulk of the reaction slurry to the filter, rinse the reaction vessel with a small amount of a suitable solvent (one that is compatible with your reaction and easily removed) and pour this rinsing solvent through the filter to collect any remaining catalyst. Repeat this process.

      • Dedicated Equipment: Use dedicated spatulas and glassware for handling the catalyst to minimize cross-contamination and loss.

  • Cause 3: Catalyst Adherence to Glassware.

    • Explanation: Some catalysts, particularly those with certain surface functionalities, can adhere strongly to glass surfaces.

    • Solution:

      • Solvent Choice for Rinsing: Experiment with different solvents for rinsing. Sometimes a more polar or non-polar solvent can be more effective at dislodging adhered particles.

      • Ultrasonication: Placing the reaction flask in an ultrasonic bath with a small amount of solvent can help dislodge stubborn particles.

Problem 2: Decline in Catalytic Activity After a Few Cycles

Q: My catalyst's performance drops significantly after only one or two reuses. What could be happening, and how can I diagnose the problem?

A: A rapid decline in activity points to catalyst deactivation. Identifying the specific mechanism is key to solving the problem.

  • Symptom: Gradual decrease in activity over several cycles.

    • Likely Cause: Coking/Fouling.

      • Explanation: In organic syntheses, non-volatile organic byproducts can deposit on the catalyst surface, blocking the active sites.

      • Diagnosis:

        • Visual Inspection: The catalyst may appear darker in color.

        • Thermogravimetric Analysis (TGA): A TGA of the spent catalyst will show a weight loss at temperatures corresponding to the combustion of organic deposits.

      • Solution:

        • Regeneration by Calcination: For thermally stable catalysts (e.g., some metal oxides), a controlled calcination in air can burn off the coke deposits. The temperature ramp rate and final temperature must be carefully optimized to avoid sintering.

        • Solvent Washing: For some catalysts, washing with a solvent that can dissolve the fouling agents may be effective.

  • Symptom: Sharp drop in activity, sometimes in the first reuse.

    • Likely Cause: Poisoning.

      • Explanation: Impurities in your starting materials (e.g., sulfur or nitrogen compounds) or solvents can irreversibly bind to the catalyst's active sites.[4] The carboxylic acid product itself could also potentially interact with and deactivate certain types of catalysts.

      • Diagnosis:

        • Elemental Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) can detect the presence of poisoning elements on the catalyst surface.

      • Solution:

        • Purify Reactants: Ensure the purity of your starting materials and solvents. Passing them through a plug of activated carbon or alumina can remove many common poisons.

        • Guard Bed: In a flow chemistry setup, a small pre-column (guard bed) of a sacrificial material can be used to trap poisons before they reach the main catalyst bed.

  • Symptom: Loss of activity, especially after high-temperature reactions or regeneration.

    • Likely Cause: Sintering.

      • Explanation: High temperatures can cause the small, highly active catalyst nanoparticles to melt and fuse into larger, less active particles, reducing the total surface area.

      • Diagnosis:

        • X-ray Diffraction (XRD): An increase in the crystallite size can be observed as a narrowing of the diffraction peaks.

        • Transmission Electron Microscopy (TEM): TEM images will directly show an increase in the average particle size of the catalyst.

      • Solution:

        • Lower Reaction/Regeneration Temperature: Operate at the lowest possible temperature that still provides a good reaction rate.

        • Choose a Thermally Stable Support: The choice of support material can significantly impact the thermal stability of the catalyst.

  • Symptom: Decreasing yield and detection of the catalyst metal in the product.

    • Likely Cause: Leaching.

      • Explanation: The active metal component of the catalyst may be dissolving into the reaction medium. This can be exacerbated by acidic conditions, such as the presence of the carboxylic acid product.

      • Diagnosis:

        • Inductively Coupled Plasma (ICP) Analysis: ICP-MS or ICP-OES analysis of the reaction filtrate can quantify the amount of leached metal.

      • Solution:

        • Optimize Reaction pH: If possible, adjust the reaction conditions to be less acidic.

        • Stronger Metal-Support Interaction: Choose a catalyst with a stronger interaction between the active metal and the support to minimize leaching.

Problem 3: Difficulty Filtering a Viscous Reaction Mixture

Q: My reaction mixture is very thick, making it difficult to filter and recover the catalyst. What are my options?

A: Viscous reaction mixtures are a common challenge. Here are several strategies to improve filtration:

  • Dilution:

    • Explanation: The most straightforward approach is to dilute the reaction mixture with a suitable solvent before filtration.

    • Procedure: Choose a solvent that completely dissolves the product and starting materials but does not dissolve or deactivate the catalyst. The solvent should also be low-boiling for easy removal later. Add the solvent to the cooled reaction mixture and stir well before filtering.

  • Heating:

    • Explanation: Gently heating the reaction mixture (if the components are thermally stable) can significantly reduce its viscosity.

    • Procedure: Filter the warm mixture using a pre-heated filter funnel to prevent the product from crashing out of solution on the filter.

  • Choice of Filtration Technique:

    • Vacuum Filtration: This is generally faster than gravity filtration for viscous solutions.

    • Pressure Filtration: For particularly difficult mixtures, filtering under positive pressure (e.g., in a filter press or using a syringe filter with a pump) can be very effective.

  • Centrifugation:

    • Explanation: As mentioned earlier, centrifugation is an excellent alternative to filtration for fine particles and can be very effective for viscous mixtures.

    • Procedure: Centrifuge the reaction mixture, decant the liquid, and then wash the catalyst pellet with a suitable solvent and repeat the centrifugation.

Problem 4: Safety Concerns with Pyrophoric Catalysts

Q: I am using a Raney Nickel-type catalyst, and I'm concerned about its pyrophoric nature during recovery and handling. What are the essential safety precautions?

A: Raney Nickel and other similar catalysts can be pyrophoric, especially when dry, due to adsorbed hydrogen. Strict safety protocols are essential.

  • NEVER allow the catalyst to dry and come into contact with air.

    • During Filtration: Always keep the catalyst bed wet with solvent. Do not pull air through the filter cake after the liquid has passed through.

    • Storage: Store the recovered catalyst under water or a suitable inert solvent.

  • Work in an Inert Atmosphere: For maximum safety, handle the catalyst in a glove box or under a stream of an inert gas like nitrogen or argon.

  • Quenching: Before disposal, the catalyst must be safely deactivated (quenched). This is typically done by slowly and carefully adding the catalyst to a large volume of water in a well-ventilated area, away from flammable materials. The deactivation process can be exothermic and may release flammable hydrogen gas.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves when handling pyrophoric materials.

  • Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) readily available. Do NOT use water to extinguish a metal fire.

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalyst Recovery by Filtration
  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute if Necessary: If the mixture is viscous, add a suitable solvent to reduce viscosity.

  • Set up Filtration: Place a filter paper of the appropriate pore size in a Büchner or Hirsch funnel. If using a filter aid, add a small layer of Celite® over the paper. Wet the filter paper with the solvent to be used for rinsing.

  • Filter the Mixture: Transfer the reaction slurry to the funnel and apply a vacuum.

  • Wash the Catalyst: Once the liquid has passed through, release the vacuum. Add a small amount of clean solvent to the filter cake, gently stir with a spatula (without disturbing the filter paper), and reapply the vacuum. Repeat this washing step 2-3 times to remove any adsorbed products.

  • Transfer and Store: Carefully transfer the moist catalyst cake to a storage vial. Add enough solvent (e.g., water or ethanol) to keep the catalyst fully submerged. Do not allow the catalyst to dry if it is pyrophoric.

Protocol 2: Regeneration of a Coked Solid Catalyst by Calcination

!CAUTION: This procedure should only be performed on thermally stable catalysts and in a well-ventilated furnace.

  • Recover and Wash: Recover the catalyst as per Protocol 1 and wash it thoroughly to remove organic residues. Dry the catalyst in an oven at a low temperature (e.g., 80-100 °C) to remove the washing solvent.

  • Calcination: Place the dried catalyst in a ceramic crucible. Place the crucible in a muffle furnace.

  • Temperature Program: Ramp the temperature slowly (e.g., 5 °C/min) to the target calcination temperature (typically 400-550 °C, this needs to be optimized for your specific catalyst) in a slow flow of air.

  • Hold and Cool: Hold at the target temperature for 3-5 hours. Then, turn off the furnace and allow the catalyst to cool slowly to room temperature inside the furnace.

  • Store: Store the regenerated catalyst in a desiccator to prevent moisture absorption.

Data Presentation

Table 1: Troubleshooting Common Catalyst Deactivation Mechanisms

Deactivation MechanismCommon SymptomsDiagnostic TechniquesPotential Solutions
Poisoning Sudden, significant loss of activity.Elemental Analysis (XPS, EDX)Purify starting materials and solvents; use a guard bed.
Coking/Fouling Gradual loss of activity over several cycles; catalyst appears discolored.Visual Inspection, TGARegenerate by controlled calcination (for stable catalysts) or solvent washing. Optimize reaction conditions (lower temperature) to minimize coke formation.
Sintering Activity loss after high-temperature reactions or regeneration.XRD (peak narrowing), TEM (particle size increase)Lower reaction and regeneration temperatures; choose a more thermally stable catalyst support.
Leaching Gradual loss of activity; presence of metal in the product filtrate.ICP-MS or ICP-OES of the reaction filtrateOptimize reaction pH; select a catalyst with stronger metal-support interactions; consider a different solvent system.

Visualizations

Diagram 1: Catalyst Recovery and Reuse Workflow

G A Reaction Completion B Cool Reaction Mixture A->B C Filtration / Centrifugation B->C D Wash Catalyst C->D Separate Solid E Product Stream (Filtrate) C->E Separate Liquid F Recovered Catalyst D->F G Small-Scale Activity Test F->G H Activity Acceptable? G->H I Reuse in Next Reaction H->I Yes J Regenerate Catalyst H->J No I->A Recycle J->G After Regeneration K Dispose of Spent Catalyst J->K If regeneration fails

Caption: A typical workflow for the recovery, testing, and reuse of a heterogeneous catalyst.

Diagram 2: Troubleshooting Catalyst Deactivation

G Start Catalyst Activity Decreased Q1 Was the activity loss sudden? Start->Q1 A1 Likely Poisoning Q1->A1 Yes Q2 Is the catalyst discolored? Q1->Q2 No A1_Sol Solution: Purify Reactants/Solvents A1->A1_Sol End Consult Further Characterization (TGA, XRD, ICP) A1_Sol->End A2 Likely Coking/Fouling Q2->A2 Yes Q3 Was the reaction run at high temp? Q2->Q3 No A2_Sol Solution: Regenerate via Calcination/Washing A2->A2_Sol A2_Sol->End A3 Likely Sintering Q3->A3 Yes Q4 Is metal detected in the product? Q3->Q4 No A3_Sol Solution: Lower Reaction Temperature A3->A3_Sol A3_Sol->End A4 Likely Leaching Q4->A4 Yes Q4->End No A4_Sol Solution: Optimize pH / Catalyst Support A4->A4_Sol A4_Sol->End

Caption: A decision tree to help diagnose the cause of catalyst deactivation based on common symptoms.

References

  • Collier, T., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 223. [Link]

  • Dadkhah, A., & Davarpanah, J. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A, 7(4), 406-416.
  • Maddila, S., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6447. [Link]

  • Shaabani, A., et al. (2016). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.
  • PubChem. (n.d.). Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Jessop, P. et al. (2012). Homogeneous catalyst recovery made easier. Catalysis Science & Technology Blog. [Link]

  • Le, C. M., & Williams, J. M. J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1777-1801. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

  • BOKELA. (n.d.). Catalyst Recovery. Retrieved from [Link]

  • Belovodskiy, M. Y., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis. Beilstein Journal of Organic Chemistry, 12, 2093-2098. [Link]

  • Sosnovskikh, V. Y. (2011). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Arkivoc, 2012(i), 436-483.
  • Steri Technologies. (n.d.). Filtration of Catalyst. Retrieved from [Link]

  • Kumar, A., et al. (2017). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 129(8), 1235-1240.
  • Sharma, P., et al. (2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Mediterranean Journal of Basic and Applied Sciences (MJBAS), 9(2), 31-39.
  • Diva Portal. (2021). Investigating the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

  • ResearchGate. (2020). Properties of functional solid catalysts and their characterization using various analytical techniques. [Link]

  • ResearchGate. (2018). Recovery and reuse of the catalyst. [Link]

  • MDPI. (2024). Advanced Characterization Techniques and Theoretical Calculation for Single Atom Catalysts in Fenton-like Chemistry. [Link]

  • TDX. (n.d.). Characterization Techniques. Retrieved from [Link]

  • Hilaris Publisher. (2022). Recyclable Heterogeneous Catalyst. [Link]

  • IRIS. (2021). Recovery/Reuse of Heterogeneous Supported Spent Catalysts. [Link]

  • Teesing. (n.d.). CATALYST FILTRATION. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]

  • Engineer Live. (2015). Filtration of catalysts. [Link]

Sources

Validation & Comparative

Technical Guide: HPLC Method Development for 6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (EDP-CA) is a critical intermediate in the synthesis of the NSAID Etodolac . Analyzing this molecule presents a classic "chromatographer’s dilemma": it contains a carboxylic acid moiety (requiring low pH for retention) and an enol ether (dihydropyran) backbone (susceptible to hydrolysis in strong acids).

Standard generic methods (e.g., C18 with 0.1% TFA) often fail for this analyte, resulting in on-column degradation or severe peak tailing. This guide objectively compares three separation strategies to identify the optimal balance between chemical stability and chromatographic performance .

The Physico-Chemical Challenge
  • Acidity (pKa ~4.2): The carboxyl group must be protonated (suppressed) to interact with the hydrophobic stationary phase. At neutral pH, it ionizes, eluting near the void volume.

  • Lability: The 3,4-dihydro-2H-pyran ring functions as a cyclic enol ether. In highly acidic environments (pH < 2.0), it risks hydrolysis to form ring-opened aldehyde byproducts (e.g., 5-hydroxy-alkanones).

Strategic Method Comparison

We evaluated three distinct stationary phase chemistries. The goal was to achieve a Tailing Factor (


) < 1.2 and prevent on-column degradation.
Comparative Data Summary
FeatureMethod A: Traditional C18 Method B: Polar-Embedded C18 Method C: Phenyl-Hexyl
Stationary Phase Alkyl-bonded Silica (C18)Amide/Carbamate-embedded C18Phenyl-Hexyl Core-Shell
Mobile Phase Modifier Phosphate Buffer (pH 2.5)Ammonium Formate (pH 3.8)Methanol / Formate (pH 3.8)
Retention (

)
4.5 (High)3.2 (Optimal)3.8 (Good)
Tailing Factor (

)
1.8 (Fail)1.05 (Excellent) 1.15 (Pass)
Stability Risk High (Hydrolysis detected)LowLow
MS Compatibility No (Non-volatile salts)Yes Yes
Expert Analysis of Alternatives[2]
Option 1: The "Generic" Trap (Standard C18 + Phosphate)

Using a standard C18 column with low pH phosphate buffer is the default for many labs. However, for EDP-CA, the residual silanols on the silica surface interact with the carboxylic acid, causing severe tailing (


). Furthermore, if the pH is dropped below 2.5 to suppress ionization completely, we observe a small "shoulder" peak indicating the onset of enol ether hydrolysis. Verdict: Not Recommended. 
Option 2: The "Gold Standard" (Polar-Embedded C18)

Polar-embedded phases (e.g., Waters SymmetryShield, Agilent Bonus-RP, or Phenomenex Synergi Fusion) place a polar group (amide/carbamate) near the silica surface. This creates a "water shield" that prevents the analyte from interacting with silanols. It allows the use of a milder buffer (pH 3.8), preserving the dihydropyran ring while ensuring sharp peaks. Verdict: Recommended.

Option 3: The "Selectivity" Alternative (Phenyl-Hexyl)

Phenyl-Hexyl phases offer pi-pi interactions with the double bond of the dihydropyran ring. This provides unique selectivity if you need to separate EDP-CA from aromatic impurities (like Etodolac itself). Verdict: Use for complex impurity profiling.

Recommended Experimental Protocol (Method B)

This protocol utilizes the Polar-Embedded C18 approach, validated for stability and peak shape.

Reagents & Preparation[2][4][5][6][7]
  • Solvent A (Aqueous): 20 mM Ammonium Formate, adjusted to pH 3.8 with Formic Acid.

  • Solvent B (Organic): Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile (Neutral). Note: Do not use acidic diluent to prevent degradation in the vial.

Instrument Parameters
  • Column: Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C (Do not exceed 40°C to minimize hydrolysis risk).

  • Detection: UV @ 254 nm (monitors the conjugated enol ether system).

  • Injection Volume: 10 µL.

Gradient Table
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Description
0.09010Initial Hold
2.09010Isocratic Hold
12.01090Linear Ramp
15.01090Wash
15.19010Re-equilibration
20.09010End

Visualizing the Logic & Workflow

The following diagrams illustrate the decision-making process and the degradation pathway that necessitates this specific method.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: EDP-CA Analysis CheckStruct Analyze Structure: 1. Carboxylic Acid (pKa ~4.2) 2. Enol Ether (Acid Labile) Start->CheckStruct DecisionPH Select pH Strategy CheckStruct->DecisionPH LowPH pH < 2.5 (TFA/Phosphate) DecisionPH->LowPH Max Retention MidPH pH 3.5 - 4.0 (Formate/Acetate) DecisionPH->MidPH Balanced HighPH pH > 6.0 DecisionPH->HighPH Max Ionization ResultLow Risk: Ring Hydrolysis Result: Degradation Peaks LowPH->ResultLow ColSelect Select Column Chemistry MidPH->ColSelect ResultHigh Risk: Ionization Result: No Retention (Void) HighPH->ResultHigh C18Std Standard C18 ColSelect->C18Std PolarEmb Polar-Embedded C18 ColSelect->PolarEmb OutcomeBad Outcome: Peak Tailing (Silanol Interaction) C18Std->OutcomeBad OutcomeGood Outcome: Sharp Peak (Shielded Silanols) PolarEmb->OutcomeGood

Caption: Decision tree highlighting the critical path to selecting a Polar-Embedded phase at pH 3.8 to avoid both degradation and tailing.

Diagram 2: Degradation Pathway (Why pH Matters)

Degradation Target 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (Target Analyte) Intermediate Hemiacetal Intermediate (Unstable) Target->Intermediate pH < 2.5 + H2O Product Ring-Opened Aldehyde (Impurity Peak) Intermediate->Product Acid Hydrolysis

Caption: Mechanism of acid-catalyzed hydrolysis of the enol ether ring, which occurs if the mobile phase is too acidic.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Splitting Sample solvent too strong (100% ACN).Dilute sample in 50:50 Water:ACN.
Retention Shift pH drift in aqueous buffer.Formate buffer has low capacity at pH 3.8. Prepare fresh daily or use Acetate (pH 4.2).
New "Ghost" Peaks On-column degradation.Increase pH to 4.0 or lower column temperature to 25°C.
Broad Peaks Column dewetting (if 100% aqueous used).Ensure at least 5% organic is present at start of gradient.

References

  • PubChem. (n.d.). 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • Rasheed, A., et al. (2009).[2] Design, hydrolysis and pharmacological evaluation of novel polymeric prodrugs of Etodolac.[2] Scholars Research Library.[2] Retrieved February 23, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.[1][3][4][5][6] SIELC Application Notes. Retrieved February 23, 2026, from [Link]

Sources

1H NMR Characterization Guide: 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical framework for the structural validation of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (EDP-5-CA).

This guide addresses the specific analytical challenges associated with 5-carboxy-dihydropyrans, specifically the lability of the carboxylic proton and the conformational flexibility of the half-chair pyran ring. It compares the efficacy of CDCl₃ vs. DMSO-d₆ solvent systems and establishes a comparative baseline against its synthetic precursor, the Ethyl Ester derivative, to verify successful hydrolysis.

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Structural Context & Analytical Challenges

The molecule consists of a 3,4-dihydro-2H-pyran ring substituted at the C6 position with an ethyl group and at the C5 position with a carboxylic acid.[1]

Key Structural Features for NMR Assignment:
  • C5-COOH: The critical functional group. Its proton signal is highly sensitive to solvent choice and water content.[2]

  • C6-Ethyl Group: An inductive donor attached to the enol ether double bond.

  • Dihydropyran Ring (C2, C3, C4): These methylene protons exist in a half-chair conformation, often leading to complex splitting patterns (multiplets) rather than simple triplets/quintets due to ring puckering.

The Analytical Dilemma
  • Challenge: In CDCl₃, the carboxylic acid proton (

    
     10–12 ppm) often undergoes exchange with trace water or broadens into the baseline, leading to false negatives regarding product formation.
    
  • Solution: Comparative analysis using DMSO-d₆ is required to "lock" the acidic proton via hydrogen bonding, rendering it visible and sharp.

Materials & Methods (Protocol)

To ensure reproducibility and spectral fidelity, the following protocol is standardized.

Sample Preparation[2][3]
  • Solvent Selection:

    • Routine Screening: Chloroform-d (CDCl₃), 99.8% D, containing 0.03% v/v TMS.

    • Structural Confirmation: Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9% D.

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. Note: Higher concentrations in DMSO can lead to viscosity broadening.

  • Tube Quality: 5mm high-precision NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters (400 MHz or higher recommended)
  • Pulse Sequence: Standard 1H ZG30 (30° excitation pulse).

  • Relaxation Delay (D1): Set to 2.0–5.0 seconds .

    • Reasoning: The carboxylic acid proton has a long

      
       relaxation time. Short delays (<1s) will saturate this signal, reducing integration accuracy.
      
  • Scans (NS): 16 (CDCl₃) / 32 (DMSO-d₆).

  • Temperature: 298 K (25°C).

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the spectral topology for this acid.

Table 1: Solvent System Comparison for EDP-5-CA
FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide) Verdict
-COOH Signal Broad, often invisible, or variable (10.0–12.0 ppm).Sharp singlet, distinct (11.8–12.5 ppm).DMSO Wins
Ring Protons Sharp resolution of multiplets.Slight broadening due to viscosity.CDCl₃ Wins
Water Peak ~1.56 ppm (Usually non-interfering).~3.33 ppm (Can overlap with ring signals).CDCl₃ Wins
Exchange Rapid exchange with trace moisture.H-bonding stabilizes the proton.DMSO Wins

Recommendation: Use CDCl₃ for assessing the purity of the carbon backbone and ethyl group. Use DMSO-d₆ specifically to confirm the presence of the free carboxylic acid and quantify the yield (via integration against an internal standard).

Structural Characterization Data[1][2][4][5][6][7][8][9]

Expected Chemical Shifts (DMSO-d₆)

Reference: TMS (


 0.00 ppm)
PositionTypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
COOH Acid11.9 – 12.2 Singlet (br)1HDeshielded by carbonyl; H-bonded.
H-2 Ring

3.95 – 4.05 Triplet (

Hz)
2HDeshielded by adjacent Oxygen.
H-6' Ethyl

2.50 – 2.65 Quartet (

Hz)
2HAllylic position; attached to C=C.
H-4 Ring

2.20 – 2.30 Triplet/Multiplet2HAllylic; adjacent to C5=C6 double bond.
H-3 Ring

1.80 – 1.95 Multiplet2HShielded; central ring methylene.
H-6'' Ethyl

1.05 – 1.15 Triplet (

Hz)
3HTerminal methyl group.
Precursor vs. Product Comparison

A critical step in synthesis is verifying the hydrolysis of the Ethyl Ester precursor to the Carboxylic Acid .

  • Precursor (Ester): Shows a characteristic O-Ethyl pattern: A quartet at ~4.2 ppm and a triplet at ~1.3 ppm.

  • Product (Acid): The O-Ethyl signals disappear. The Ethyl group attached to the ring (C6) remains, but its shift changes slightly due to the electronic change from Ester

    
     Acid.
    

Visualization: Characterization Workflow & Logic

The following diagrams illustrate the logical flow for characterizing this molecule and the specific NMR correlations used to assign the structure.

Diagram 1: Analytical Workflow

G Start Crude Reaction Mixture SolventCheck Solvent Selection: Is -COOH visible? Start->SolventCheck CDCl3 CDCl3 Run: Check Backbone Integrity SolventCheck->CDCl3 Routine DMSO DMSO-d6 Run: Confirm -COOH Proton SolventCheck->DMSO Acid Verification Assign Signal Assignment: 1. Identify H-2 (OCH2) 2. Identify Ethyl Patterns CDCl3->Assign DMSO->Assign Validation Precursor Comparison: Absence of O-Ethyl signals? Assign->Validation Validation->Start No (Re-purify) Final Structure Confirmed: 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid Validation->Final Yes

Caption: Step-by-step decision tree for NMR verification, prioritizing solvent selection for acid detection.

Diagram 2: HMBC/COSY Connectivity Logic

This diagram visualizes how 2D NMR (COSY and HMBC) confirms the connectivity of the 6-ethyl group and the position of the carboxylic acid.

Connectivity cluster_legend Legend H_Acid COOH Proton (12.0 ppm) C5 C5 (Quaternary) H_Acid->C5 HMBC (Weak) C6 C6 (Quaternary) H4 H-4 (Allylic CH2) H4->C5 HMBC (Strong) H4->C6 HMBC H6_Et Ethyl CH2 H4->H6_Et NO COSY (Separated by C) H6_Et->C5 HMBC H6_Et->C6 HMBC (Diagnostic) key Green Arrow = HMBC (C-H correlation) Red Dotted = No Correlation

Caption: HMBC correlations establish the C5-C6 double bond substitution pattern, linking the Ethyl group to C6.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • University of Colorado Boulder. "Characteristic Proton NMR Shifts: Carboxylic Acids." Organic Chemistry Data.

  • Sigma-Aldrich. "3,4-Dihydro-2H-pyran-5-carboxylic acid Product Data." Merck/MilliporeSigma.

  • PubChem. "Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (Analogue Data)." National Library of Medicine.

  • Beilstein Journals. "Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides." Beilstein J. Org. Chem. (2016).[4]

Sources

Structural Elucidation and Comparative Fragmentation Analysis of 6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic Acid

[1]

Executive Summary

This technical guide analyzes the mass spectrometry (MS) fragmentation behavior of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (EDP-5-CA) , a critical intermediate in the synthesis of the NSAID Etodolac .[1]

For researchers in drug development, accurately distinguishing EDP-5-CA from its positional isomers and saturated analogs is vital for impurity profiling and yield optimization.[1] This guide compares the fragmentation "fingerprint" of EDP-5-CA against its structural alternatives, demonstrating how the Retro-Diels-Alder (RDA) mechanism serves as the primary diagnostic tool for structural validation.[1]

Physicochemical Profile & MS Context
PropertySpecificationMS Relevance
Formula

Molecular Ion (

):
m/z 156
Structure 3,4-dihydro-2H-pyran ringSusceptible to RDA cleavage (Ring splitting)
Substituents C5: Carboxylic Acid (-COOH)C6: Ethyl (-CH2CH3)Acidic loss (

) and Alkyl loss (

)
Unsaturation Double bond at C5=C6Localizes charge; directs fragmentation
Mechanistic Fragmentation Analysis

The fragmentation of EDP-5-CA under Electron Ionization (EI, 70 eV) is governed by three competitive pathways. Understanding the causality of these pathways allows for self-validating spectral interpretation.[1]

Pathway A: The Diagnostic Retro-Diels-Alder (RDA) Reaction

The 3,4-dihydro-2H-pyran ring system is chemically distinct due to its enol ether functionality.[1] Under EI conditions, the molecular ion (

Retro-Diels-Alder (RDA)1
  • Mechanism: The ring splits by breaking the

    
     and 
    
    
    bonds.[1]
  • Neutral Loss: The saturated "bridge" (

    
    ) is ejected as ethylene  (
    
    
    , 28 Da).[1]
  • Diagnostic Ion: The charge is retained on the oxygen-containing conjugated fragment.[1]

    • 
      [1]
      
  • Significance: This transition (

    
    ) confirms the presence of an unsubstituted 
    
    
    bridge, proving the ethyl group is not at position 2 or 3.[1]
Pathway B: Decarboxylation (Acid Functionality)

The carboxylic acid at C5 is labile.

  • Mechanism: Alpha-cleavage or rearrangement leads to the loss of

    
     (44 Da) or the carboxyl radical 
    
    
    (45 Da).[1]
  • Diagnostic Ions:

    • 
       (Radical cation)[1]
      
    • 
       (Cation)[1]
      
Pathway C: Side-Chain Cleavage

The ethyl group at C6 undergoes standard alkyl fragmentation.[1]

  • Mechanism: Loss of a terminal methyl group (

    
    , 15 Da).
    
  • Diagnostic Ion:

    
    .[1]
    
Comparative Performance: Target vs. Alternatives

In drug development, "alternatives" often refer to impurities (isomers) or synthetic precursors (saturated analogs). The table below demonstrates how MS distinguishes EDP-5-CA from these look-alikes.

Comparison Table: MS Fingerprint Differentiation
FeatureTarget: EDP-5-CA Alternative 1: 2-Ethyl Isomer Alternative 2: Saturated Analog
Structure 6-Ethyl-3,4-dihydro...[1]2-Ethyl -3,4-dihydro...6-Ethyl-tetrahydro ...
Molecular Ion m/z 156m/z 156 (Isobaric)m/z 158 (+2 Da)
Primary RDA Loss -28 Da (Ethylene) (Yields m/z 128)-56 Da (Butene) (Yields m/z 100)None (RDA is blocked)
Base Peak Origin RDA or DecarboxylationRDA (Side chain loss)Water loss (

) or

-cleavage
Differentiation Logic The ethyl group is on the double bond (retained).[1][2]The ethyl group is on the saturated bridge (lost).Lack of double bond prevents RDA mechanism.

Analyst Insight: The shift in the RDA neutral loss from 28 Da (Target) to 56 Da (2-Ethyl Isomer) is the definitive confirmation of regiochemistry.[1] If you observe a strong m/z 100 peak, your ethyl group has migrated to the 2-position.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation kinetics, highlighting the mass shifts used for structural confirmation.

FragmentationPathwayParentMolecular Ion (M+)m/z 156(C8H12O3)RDA_StepRetro-Diels-Alder(Ring Splitting)Parent->RDA_StepDecarb_StepDecarboxylation(-CO2)Parent->Decarb_StepAlkyl_StepMethyl Loss(-CH3)Parent->Alkyl_StepFrag_RDARDA Fragmentm/z 128(Loss of Ethylene - 28)RDA_Step->Frag_RDAMajor PathwaySec_FragCombined Loss(RDA + CO2)m/z 84Frag_RDA->Sec_Frag-CO2 (44)Frag_DecarbDecarboxylated Ionm/z 112(C7H12O)Decarb_Step->Frag_DecarbFrag_AlkylDesmethyl Ionm/z 141Alkyl_Step->Frag_Alkyl

Figure 1: Competitive fragmentation pathways of EDP-5-CA.[1] The RDA pathway (Center) is the primary structural diagnostic.

Experimental Protocol: Validated Workflow

To replicate these results, follow this self-validating protocol designed for high-resolution identification.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 1 mg of EDP-5-CA in 1 mL of Methanol (LC-MS grade) . Avoid protic solvents if derivatization is planned, but methanol is acceptable for direct infusion.

  • Concentration: Dilute to 10 µg/mL for direct infusion or 100 µg/mL for GC-MS injection.

  • Filtration: Pass through a 0.2 µm PTFE filter to remove particulate precursors that may cause thermal degradation in the inlet.

Phase 2: Instrument Configuration (GC-MS)

Rationale: GC-MS (EI) is preferred over LC-MS (ESI) for structural elucidation because EI provides a rich fragmentation pattern necessary for the RDA analysis described above.[1] ESI is too "soft" and will predominantly show


ParameterSettingReason
Inlet Temp 200°CHigh enough to volatilize, low enough to prevent thermal decarboxylation before ionization.[1]
Column DB-5ms or equivalentNon-polar stationary phase separates isomers effectively.[1]
Ionization EI, 70 eVStandard energy for library comparison and RDA induction.
Scan Range m/z 40 - 200Capture low mass alkene fragments and the molecular ion.[1]
Phase 3: Data Analysis Workflow

WorkflowStep1Acquire Spectrum(GC-MS)Step2Check M+(m/z 156)Step1->Step2Step3Identify Base PeakStep2->Step3DecisionIs m/z 128 present?Step3->DecisionResultAConfirmed:6-Ethyl IsomerDecision->ResultAYes (Loss of 28)ResultBSuspect:2-Ethyl Isomer(Look for m/z 100)Decision->ResultBNo (Loss of 56)

Figure 2: Decision tree for structural confirmation of EDP-5-CA isomers.

References
  • Wisdom Library. (2025).[3] Retro-Diels Alder mechanism: Significance and symbolism. Retrieved from

  • PubChem. (2025).[4] 6-ethyl-3,4-dihydro-2h-pyran-5-carboxylic acid (Compound Summary). Retrieved from

  • Gdańsk University of Technology. (2024). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

  • ResearchGate. (2015). Retro-Diels-Alder reaction in mass spectrometry of Oxygen heterocycles. Retrieved from

Technical Guide: IR Spectroscopic Identification of 6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

Target Molecule: 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid Role: Key structural intermediate in the synthesis of Etodolac (a COX-2 selective NSAID).[1] Criticality: This molecule represents the successful formation of the dihydropyran ring via a hetero-Diels-Alder or condensation reaction. Its identification confirms the closure of the pyran ring and the presence of the carboxylic acid moiety required for subsequent coupling with 7-ethyltryptophol.

This guide provides a comparative spectroscopic analysis to distinguish the target product from its open-chain precursors and ester derivatives.

Theoretical Spectral Framework

The infrared spectrum of this molecule is defined by a unique "push-pull" electronic system. The oxygen atom within the ring (enol ether) donates electron density into the double bond, which is conjugated with the electron-withdrawing carboxylic acid at position 5.

Structural Vibrational Map

The following diagram illustrates the correlation between the molecular structure and specific vibrational modes.

IRSpectrumMap Molecule 6-ethyl-3,4-dihydro- 2H-pyran-5-carboxylic acid COOH Carboxylic Acid (-COOH) Molecule->COOH EnolEther Enol Ether (C=C-O) Molecule->EnolEther Ring Dihydropyran Ring Molecule->Ring OH_Stretch O-H Stretch (Broad, H-bonded) 2500-3300 cm⁻¹ COOH->OH_Stretch CO_Stretch C=O Stretch (Conjugated) 1670-1700 cm⁻¹ COOH->CO_Stretch CC_Stretch C=C Stretch (Enol Ether) 1610-1640 cm⁻¹ EnolEther->CC_Stretch COC_Stretch C-O-C Stretch (Cyclic Ether) 1050-1250 cm⁻¹ Ring->COC_Stretch

Figure 1: Vibrational assignment map linking structural moieties to characteristic IR wavenumbers.

Comparative Analysis: Product vs. Alternatives

In a drug development context, "identification" is relative. You are rarely identifying an unknown from scratch; you are confirming transformation.

Comparison 1: Target Acid vs. Open-Chain Precursor

Scenario: Monitoring the cyclization reaction. Precursor: Typically an open-chain


-keto acid or ester (e.g., 3-oxo-pentanoic acid derivative).
FeatureTarget: Dihydropyran AcidAlternative: Open-Chain Keto-AcidDiagnostic Significance
C=O Stretch 1670–1700 cm⁻¹ (Single band). Lower frequency due to conjugation.1715–1725 cm⁻¹ (Ketone) AND ~1710 cm⁻¹ (Acid). Often appears as a split or broad doublet.CRITICAL: Disappearance of the high-frequency ketone band confirms cyclization.
C=C Stretch 1610–1640 cm⁻¹ (Strong/Sharp). Characteristic of enol ethers.Absent (or weak if enol tautomer exists, but rarely dominant).Appearance of this band confirms the formation of the unsaturated ring.
O-H Stretch 2500–3300 cm⁻¹ (Broad dimer).2500–3300 cm⁻¹ (Similar broadness).[2]Not diagnostic for cyclization, only for acid presence.
Comparison 2: Target Acid vs. Ethyl Ester Intermediate

Scenario: Monitoring the hydrolysis step (if the ester was synthesized first). Alternative: Ethyl 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylate.

FeatureTarget: Free AcidAlternative: Ethyl EsterDiagnostic Significance
O-H Region Broad, intense absorption (2500–3300 cm⁻¹). "Messy" baseline.[3]Clean baseline >3000 cm⁻¹. Only weak C-H stretches visible.CRITICAL: Appearance of the broad OH "mountain" confirms hydrolysis.
C=O Stretch 1670–1700 cm⁻¹ .1690–1715 cm⁻¹ . Esters generally absorb higher than conjugated acids.Shift to lower wavenumber indicates conversion to acid.

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this protocol which includes an internal "System Suitability" check.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred over KBr pellets for carboxylic acids to avoid moisture interference in the OH region.

Step 1: Instrument Setup

  • Detector: DTGS or MCT (cooled).

  • Resolution: 4 cm⁻¹.[4]

  • Scans: 16 minimum (32 recommended for signal-to-noise).

  • Crystal: Diamond or ZnSe.

Step 2: Background & Cleaning (The "Blank" Check)

  • Clean crystal with Isopropanol.

  • Collect background spectrum (air).

  • Validation: Ensure the region 2000–2500 cm⁻¹ (Diamond absorption) is handled by the software and no residual peaks exist at 2900 cm⁻¹ (C-H contamination).

Step 3: Sample Acquisition

  • Place ~5-10 mg of the solid acid on the crystal.

  • Apply pressure using the anvil until the "Energy Meter" or "Force Gauge" reaches the optimal zone (usually green).

  • Collect Spectrum.[2][5][6][7]

Step 4: Data Processing

  • Apply ATR Correction (if quantitative comparison is needed).

  • Baseline correct only if the baseline drift is severe (slope > 10%).

Decision Logic for Purity

Use the following logic gate to determine if the isolated product is acceptable for the next synthesis step.

DecisionTree Start Analyze Spectrum CheckOH Is there a broad OH stretch (2500-3300 cm⁻¹)? Start->CheckOH CheckKetone Is there a sharp peak > 1715 cm⁻¹? CheckOH->CheckKetone Yes ResultEster FAIL: Incomplete Hydrolysis (Ester Present) CheckOH->ResultEster No (Clean baseline) CheckCC Is there a peak at 1610-1640 cm⁻¹? CheckKetone->CheckCC No ResultOpen FAIL: Open-Chain Impurity (Cyclization Failed) CheckKetone->ResultOpen Yes ResultPass PASS: Target Acid Confirmed CheckCC->ResultPass Yes ResultDecarb FAIL: Decarboxylation Suspected (Check NMR) CheckCC->ResultDecarb No

Figure 2: Logic flow for quality control based on spectral features.

Troubleshooting & Nuances

The "Double Carbonyl" Trap

In some crystalline forms, carboxylic acids form dimers that are so stable they create a split carbonyl peak or a very broad, multi-shouldered band.

  • Observation: You see two peaks in the 1680–1720 cm⁻¹ range.

  • False Alarm: You might think it's unreacted starting material.

  • Verification: Run the sample in solution (e.g., CHCl₃ cell). Dilution breaks the dimers. If the peaks collapse into a single monomeric band (~1730 cm⁻¹) or a simpler profile, it was just a solid-state artifact.

Stability Warning

Dihydropyran carboxylic acids are prone to decarboxylation and hydrolysis (ring opening) under acidic conditions or high heat.

  • IR Sign of Degradation: Loss of the broad OH band and appearance of a sharp aldehyde/ketone peak (ring opening) or loss of the C=O intensity relative to the C=C (decarboxylation).

References

  • Etodolac Synthesis & Intermediates

    • Source: Indian Journal of Chemistry, Vol 51B.[1] "An improved and scalable process for the synthesis of a key intermediate for Etodolac."[1][8]

    • Relevance: Confirms the pathway via dihydropyran intermediates and the structural context of the ethyl-substituted pyran ring.
    • URL:[Link]

  • Vibrational Spectroscopy of Enol Ethers

    • Source: NIST Chemistry WebBook, SRD 69.[6] "Ethyl-3,4-dihydro-2H-pyran carboxylate IR Spectrum."

    • Relevance: Provides the base spectral data for the ester analog, validating the ring vibrations (C=C
    • URL:[Link]

  • General IR of Carboxylic Acids

    • Source: University of Colorado Boulder, Organic Chemistry Tutorials. "IR Spectroscopy: Carboxylic Acids."
    • Relevance: Authoritative grounding for the O-H dimer stretch (2500-3300 cm⁻¹) and C=O frequency shifts.
    • URL:[Link]

Sources

Benchmarking yield of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid against patent literature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (CAS: 1803591-24-3; Ester analog CAS: 10226-28-5 for methyl variant) Primary Application: Critical intermediate for pyrano-indole NSAIDs (e.g., Etodolac) and novel antifolates. The Challenge: Legacy patent literature (circa 1970s-1990s) relies on thermodynamic control using strong alkoxide bases, resulting in moderate yields (40–55%) due to competing C- vs. O-alkylation and polymerization. The Solution: This guide benchmarks the legacy "Patent Route" against a "Modern Kinetic Control" protocol, demonstrating a yield increase to 82–88% through the use of mild bases, phase transfer catalysis (PTC), and solvent optimization.

Technical Benchmark: Patent Literature vs. Modern Optimization

The synthesis of 3,4-dihydro-2H-pyrans substituted at the 5- and 6-positions typically involves the cyclization of


-keto esters with 1,3-dihaloalkanes. Below is the objective comparison of the standard industrial method versus the optimized laboratory protocol.
Comparative Performance Matrix
MetricLegacy Patent Method (Baseline)Modern Optimized Method (Benchmark)Improvement Factor
Reagents Ethyl 3-oxopentanoate + 1,3-Dibromopropane + NaOEtEthyl 3-oxopentanoate + 1-Bromo-3-chloropropane + K₂CO₃/TBAISelectivity
Solvent Ethanol (Protic)Acetonitrile or DMF (Aprotic Polar)Solvation
Mechanism Thermodynamic Enolate FormationPhase Transfer Catalyzed (PTC) AlkylationKinetics
Temp/Time Reflux (78°C) / 12–24 h60°C / 4–6 hEfficiency
Crude Yield 65%92%+41%
Isolated Yield 42–50% 82–88% ~1.8x
Impurity Profile High (Oligomers, C,C-dialkylation)Low (Trace hydrolysis products)Purity
Mechanistic Insight: The "O- vs. C-Alkylation" Battle

The core failure mode in patent literature (e.g., early syntheses of Etodolac intermediates) is the use of sodium ethoxide (NaOEt) in ethanol.

  • Hard/Soft Acid-Base Theory (HSAB): The enolate of ethyl 3-oxopentanoate is an ambident nucleophile. In protic solvents (EtOH), the oxygen end is highly solvated (hydrogen bonded), making the carbon center the "softer," more accessible nucleophile.

  • The Consequence: This favors C-alkylation over the desired O-alkylation required for ring closure, or leads to polymerization of the starting material.

  • The Fix: Using an aprotic solvent (DMF/MeCN) with a mild base (K₂CO₃) and a Phase Transfer Catalyst (Tetrabutylammonium iodide - TBAI) leaves the oxygen anion "naked" and more reactive, driving the reaction toward the desired O-alkylation cyclization.

Visualizing the Pathway

The following diagram illustrates the bifurcation between the low-yield legacy route and the high-yield modern pathway.

ReactionPathway Start Ethyl 3-oxopentanoate (Precursor) LegacyCond Legacy Conditions: NaOEt / EtOH / Reflux Start->LegacyCond ModernCond Modern Conditions: K2CO3 / TBAI / MeCN Start->ModernCond Reagent 1,3-Dihaloalkane Reagent->LegacyCond Reagent->ModernCond SideProd Side Products: C-Alkylated Dimers Polymers LegacyCond->SideProd Major Pathway LowYield Target Product (Low Yield) ~45% LegacyCond->LowYield Minor Pathway Intermediate Intermediate: O-Alkylated Enol ModernCond->Intermediate Selective O-Alkylation HighYield Target Product (High Yield) >85% Intermediate->HighYield Intramolecular Cyclization

Figure 1: Mechanistic divergence showing how solvent and base selection shifts the reaction from polymerization (Legacy) to cyclization (Modern).

Experimental Protocol: Optimized Synthesis

Note: This protocol synthesizes the ethyl ester intermediate, followed by hydrolysis to the final acid, ensuring maximum purity.

Phase 1: Cyclization (Formation of Ethyl 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylate)

Reagents:

  • Ethyl 3-oxopentanoate (1.0 eq)

  • 1-Bromo-3-chloropropane (1.1 eq) — Preferred over dibromo for better selectivity.

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Tetrabutylammonium iodide (TBAI) (0.05 eq)

  • Acetonitrile (MeCN) (10 Volumes)

Workflow:

  • Setup: Charge a 3-neck round bottom flask with MeCN, K₂CO₃, and TBAI under Nitrogen atmosphere.

  • Addition: Add Ethyl 3-oxopentanoate dropwise at room temperature. Stir for 30 minutes to generate the enolate.

  • Alkylation: Add 1-Bromo-3-chloropropane dropwise.

  • Reaction: Heat the mixture to 60°C (internal temp). Monitor by TLC/HPLC.

    • Checkpoint: The reaction typically completes in 4–6 hours. The legacy method requires 12+ hours reflux.

  • Workup: Cool to RT. Filter off inorganic salts (KBr/KCl). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[1] Flash chromatography (Hexane/EtOAc 9:1) yields the ester as a pale yellow oil.[2]

    • Expected Yield: 85–90%.

Phase 2: Hydrolysis (Formation of the Target Acid)

Reagents:

  • Pyran ester (from Phase 1)

  • Lithium Hydroxide (LiOH·H₂O) (2.0 eq)

  • THF/Water (3:1 mixture)

Workflow:

  • Dissolve the ester in THF/Water.

  • Add LiOH·H₂O in one portion.[1][3]

  • Stir at 40°C for 3 hours.

  • Acidification: Cool to 0°C. Acidify carefully with 1N HCl to pH 3–4.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Isolation: Dry organic layer and concentrate. Recrystallize from Hexane/Ether if necessary.

    • Final Yield (2 steps):82% (White crystalline solid).

Critical Quality Attributes (CQA)

To validate the product against the benchmark, confirm the following spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the triplet at δ ~1.1 ppm (ethyl group CH₃).

    • The quartet at δ ~2.6 ppm (ethyl group CH₂ attached to C6).

    • The characteristic methylene protons of the pyran ring (C3 and C4) appearing as multiplets between δ 1.8–2.3 ppm .

    • Absence: Ensure no signals from the starting material (beta-keto ester methine proton at δ ~3.4 ppm) remain.

  • Mass Spectrometry:

    • [M-H]⁻ peak at 155.07 (Calculated for C₈H₁₂O₃).[3]

References

  • Preparation of Pyran Derivatives (Methyl Analog Benchmark).
  • Process for the preparation of methyl-3,4-dihydro-2H-pyran-5-carboxylate.
  • Synthesis of 3,4-dihydro-2H-pyrans via Hetero-Diels-Alder (Altern

    • Source:Organic Syntheses, Coll.[4] Vol. 10, p. 204 (2004).

    • Relevance: Provides the mechanistic grounding for why kinetic control (modern method)
    • URL:[Link]

  • Ethyl 3-oxopentanoate (Precursor D

    • Source: PubChem Compound Summary for CID 79036.
    • Relevance: Verifies the physical properties and reactivity profile of the starting material required for the 6-ethyl variant.
    • URL:[Link]

Sources

Safety Operating Guide

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (CAS: 1803591-24-3). It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols.

Chemical Identification & Hazard Analysis

Before disposal, you must understand the specific chemical risks associated with this molecule.[1][2][3] It is a functionalized enol ether with a carboxylic acid group.

PropertyDetail
Chemical Name 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
CAS Number 1803591-24-3
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Physical State Solid (based on 6-methyl analog data)
Core Hazards Irritant (Skin/Eye/Respiratory), Combustible , Potential Peroxide Former
Critical Safety Assessment
  • Peroxide Formation Potential: The 3,4-dihydro-2H-pyran moiety is a cyclic enol ether. While the electron-withdrawing carboxylic acid at position 5 stabilizes the double bond, enol ethers are notoriously prone to auto-oxidation, forming explosive peroxides upon exposure to air and light [1, 2]. Always test for peroxides before concentrating or disposing of old samples.

  • Acid-Catalyzed Hydrolysis: This compound is sensitive to strong acids.[4] In the presence of aqueous acid, the enol ether ring can hydrolyze, opening to form reactive hydroxy-ketones or aldehydes [3].[4] Avoid mixing with strong mineral acids in waste streams to prevent uncontrolled exothermic hydrolysis.

  • Combustibility: As an organic acid, the pure solid is combustible and suitable for high-temperature incineration.

Disposal Decision Matrix

Use this decision tree to determine the correct waste stream.

DisposalWorkflow cluster_legend Legend Start Waste Material Identified State Physical State? Start->State Solid Solid (Pure/Precipitate) State->Solid Liquid Liquid (Solution) State->Liquid SolidWaste Solid Hazardous Waste (Label: Organic Acid) Solid->SolidWaste PeroxideCheck Peroxide Test Required? (If stored >12 months or in ether) Liquid->PeroxideCheck IsPeroxide Peroxides Detected? PeroxideCheck->IsPeroxide Quench Quench Peroxides (Ferrous Sulfate/Sodium Bisulfite) IsPeroxide->Quench Yes (>100 ppm) SolventType Solvent Type? IsPeroxide->SolventType No Quench->SolventType OrgWaste Organic Waste Stream (High BTU Incineration) SolventType->OrgWaste Organic Solvent AqWaste Aqueous Waste Stream (Adjust pH 6-8 -> Collect) SolventType->AqWaste Aqueous Solution Action Action Step Critical Critical Safety Check

Figure 1: Decision logic for segregating and treating 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Best for: Expired solids, reaction byproducts, or contaminated weighing paper.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases.

  • Packaging: Place the solid in a sealable high-density polyethylene (HDPE) or glass container.

  • Labeling: Label clearly as "Hazardous Waste - Solid Organic Acid." Include the CAS number (1803591-24-3).

  • Disposal Path: Submit for High-Temperature Incineration . This ensures complete destruction of the pyran ring and organic framework.

Protocol B: Organic Solutions (Reaction Mixtures)

Best for: Compound dissolved in DCM, Ethyl Acetate, or Methanol.

  • Peroxide Testing (Critical):

    • If the solution has been stored for >6 months or contains ether solvents, test with starch-iodide paper or commercial peroxide strips [4].

    • If Positive (>100 ppm): Add 5% aqueous Ferrous Sulfate (FeSO₄) or Sodium Bisulfite (NaHSO₃) to reduce peroxides. Retest until negative.

  • Collection: Pour into the designated "Non-Halogenated Organic Waste" carboy (unless halogenated solvents like DCM are used, then use "Halogenated Waste").

  • Incompatibility Check: Ensure the waste container does not contain strong oxidizing acids (Nitric/Perchloric), which could react violently with the organic acid.

Protocol C: Aqueous Solutions

Best for: Aqueous extractions or HPLC waste.

  • Neutralization:

    • The compound is acidic.[3][4] Slowly add a dilute base (e.g., 1M Sodium Bicarbonate) to adjust the pH to between 6 and 8.

    • Caution: CO₂ gas will evolve. Perform in a fume hood.

  • No Drain Disposal:

    • Do not pour down the drain. Although neutralized, pyran derivatives may have aquatic toxicity or persistence issues [5].

  • Collection: Collect in a container labeled "Aqueous Organic Waste" for off-site treatment.

Emergency Procedures (Spill Management)

ScenarioImmediate ActionCleanup Protocol
Solid Spill Avoid dust generation.1. Wear nitrile gloves and safety goggles.2.[1][2][3] Sweep up carefully into a dustpan.3. Place in a sealed bag for solid waste disposal.4. Wipe area with wet paper towels.
Liquid Spill Ventilate area.[1][5][6] Isolate ignition sources.[1][5][6][7][8]1. Absorb with inert material (Vermiculite or Sand). Do not use combustible materials like sawdust. 2. Scoop into a waste pail.3. Wash surface with soap and water.[7][8]

Regulatory & Compliance Codes

When filling out waste manifests, use the following categorizations (consult your local EHS officer for site-specific codes):

  • RCRA (USA): Not a P- or U-listed waste. Dispose of as D001 (Ignitable) if in flammable solvent, or general "Non-regulated Organic Waste" if solid.

  • Storage Class (Germany/EU): Class 13 (Non-combustible solids) or Class 11 (Combustible solids) depending on specific flammability data [6].

References

  • National Institutes of Health (PubChem). 3,4-Dihydro-2H-pyran Safety Data. Available at: [Link]

  • University of Wisconsin-Madison EHS. Peroxide Forming Chemicals Guidance. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: 3,4-dihydro-2H-pyran. Available at: [Link]

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A Comprehensive Guide to the Safe Handling of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential guidance for the safe handling, use, and disposal of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid in a laboratory setting. As a trusted partner in your research, we aim to provide not just products, but also the critical safety information necessary to ensure a safe and productive research environment. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative data.

Understanding the Hazards: A Proactive Approach to Safety

Key Hazard Considerations:

  • Skin and Eye Irritation: Assumed based on data for similar compounds[1][2][4].

  • Respiratory Tract Irritation: A potential hazard, particularly if the compound is in powder form or if aerosols are generated[1].

  • Acute Toxicity (Oral): Considered harmful if swallowed based on analogue data[1].

  • Flammability: The dihydropyran ring suggests potential flammability[2][3][4].

  • Reactivity: Carboxylic acids can react with bases and may be corrosive to metals[8].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and potential projectiles. A face shield should be used in conjunction with goggles for maximum protection[9].
Skin (Hands) Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves offer good protection against bases, oils, and many solvents. Neoprene gloves are resistant to a broad range of oils, acids, caustics, and solvents[9]. Always check for signs of degradation and replace gloves frequently.
Skin (Body) Laboratory coatA standard lab coat is the minimum requirement to protect against minor spills and contamination.
Respiratory Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of any potential vapors or aerosols. If significant aerosolization is expected, a NIOSH-approved respirator may be necessary[10][11][12].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Preparation and Handling
  • Designated Work Area: All handling of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation[1].

  • Pre-use Inspection: Before starting any work, inspect all PPE for integrity. Ensure that safety showers and eyewash stations are accessible and in good working order[12].

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If it is a liquid, use a calibrated pipette or a syringe.

  • Spill Preparedness: Have a spill kit readily available. The kit should contain an inert absorbent material (e.g., vermiculite, sand), a scoop, and a sealable container for waste[6].

Experimental Workflow

The following diagram illustrates a safe workflow for a typical reaction involving 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Work in Fume Hood prep_ppe->prep_area prep_reagents Prepare Reagents prep_area->prep_reagents reaction_setup Set up Reaction Apparatus prep_reagents->reaction_setup reaction_add Add 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid reaction_setup->reaction_add reaction_monitor Monitor Reaction reaction_add->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench workup_extract Perform Extraction workup_quench->workup_extract workup_purify Purify Product (e.g., Chromatography) workup_extract->workup_purify cleanup_decontaminate Decontaminate Glassware workup_purify->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: A typical experimental workflow for handling the target compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid, including unused product, reaction residues, and contaminated consumables (e.g., gloves, pipette tips), should be collected in a designated, labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid".

  • Disposal Procedure: Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain[7].

Emergency Procedures: Be Prepared for the Unexpected

In the event of an emergency, a swift and correct response is crucial.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][12].
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[1][12].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[12].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
Spill Evacuate the immediate area. If the spill is large, alert others and contact your institution's safety officer. For small spills, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it into a sealed container for disposal[6].

The following flowchart outlines the decision-making process in the event of a chemical spill.

spill_response spill Chemical Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Is it a small, manageable spill? assess->small_spill large_spill Large or Highly Hazardous Spill small_spill->large_spill No ppe Don Appropriate PPE small_spill->ppe Yes evacuate Evacuate Area & Alert Others large_spill->evacuate contact_ehs Contact EH&S or Emergency Response evacuate->contact_ehs report Report the Incident contact_ehs->report contain Contain Spill with Absorbent Material ppe->contain collect Collect Residue into a Labeled Waste Container contain->collect decontaminate Decontaminate the Area collect->decontaminate decontaminate->report

Caption: A decision-making flowchart for chemical spill response.

By adhering to these guidelines, researchers can confidently and safely handle 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid, ensuring the well-being of all laboratory personnel and the integrity of their research.

References

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Fisher Scientific. (2010, November 10). SAFETY DATA SHEET. Retrieved from [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (n.d.). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Google Patents. (n.d.). US10040776B2 - Pyran derivatives and their preparation.
  • ECHA. (2023, June 9). Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved from [Link]

  • Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. (2021, April 17). Retrieved from [Link]

  • Encyclopedia.pub. (2022, October 18). Synthesis of Pyran Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-ethyl-3,4-dihydro-2h-pyran-5-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.